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Foundational

Biochemical Pathways Involving 3-Hydroxypropenoate Intermediates: A Technical Guide to Transient Enol Metabolism

Executive Summary In advanced biochemical engineering and xenobiotic degradation, the enol species 3-hydroxypropenoate (the tautomeric precursor to malonate semialdehyde or 3-oxopropanoate) represents a critical, albeit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced biochemical engineering and xenobiotic degradation, the enol species 3-hydroxypropenoate (the tautomeric precursor to malonate semialdehyde or 3-oxopropanoate) represents a critical, albeit highly transient, metabolic node. Because enols rapidly and spontaneously tautomerize to their keto forms under physiological conditions, 3-hydroxypropenoate is rarely isolated. However, it serves as the mechanistic linchpin in three distinct biochemical arenas:

  • Alkyne Hydration: The activation and hydration of acetylenecarboxylate.

  • Xenobiotic Dehalogenation: The degradation of halogenated nematocides (e.g., 1,3-dichloropropene) via isomer-specific dehalogenases.

  • Autotrophic Carbon Fixation: Feeding into the 3-hydroxypropionate (3-HP) bi-cycle of extremophilic bacteria and archaea.

This whitepaper provides an in-depth mechanistic analysis of the pathways generating 3-hydroxypropenoate, the causality behind the experimental techniques used to trap it, and the protocols required to validate these highly reactive intermediates.

Mechanistic Pathways Generating 3-Hydroxypropenoate

Acetylenecarboxylate Hydratase (EC 4.2.1.27)

The hydration of electron-deficient alkynes is a biochemically rare reaction due to the high activation energy required to attack a triple bond. Acetylenecarboxylate hydratase catalyzes the addition of water to propynoate (acetylenecarboxylate).

The Causal Mechanism: The active site polarizes the alkyne, allowing a nucleophilic attack by water. The immediate product of this hydration is 3-hydroxypropenoate . Because the enol form is thermodynamically unstable relative to the aldehyde, it spontaneously tautomerizes to 3-oxopropanoate (malonate semialdehyde) 1[1]. This irreversible tautomerization acts as a thermodynamic sink, driving the hydration reaction forward.

Xenobiotic Degradation via cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD)

The degradation of the agricultural nematocide 1,3-dichloropropene relies on the hydrolytic dehalogenation of cis-3-chloroacrylate. cis-CaaD, a member of the tautomerase superfamily, utilizes a unique N-terminal proline (Pro-1) with an unusually low pKa​ (~9.2) to facilitate this reaction2[2].

The Causal Mechanism: Pro-1 acts as a general acid/base or forms a covalent enamine intermediate. Water attacks the vinylic carbon, displacing the chloride ion. The elimination of HCl yields 3-hydroxypropenoate. The active site of CaaD not only performs the dehalogenation but also exhibits promiscuous tautomerase activity, actively assisting the ketonization of the enol intermediate into malonate semialdehyde3[3].

Integration into the Autotrophic 3-Hydroxypropionate Bi-Cycle

Once 3-hydroxypropenoate tautomerizes to malonate semialdehyde, it becomes a central metabolite. In autotrophic organisms like Chloroflexus aurantiacus, malonate semialdehyde is rapidly reduced to 3-hydroxypropanoate (3-HP) by 3-hydroxypropionate dehydrogenase (NADPH-dependent). This is a critical step in the 3-hydroxypropionate bi-cycle, allowing the organism to fix CO2​ and coassimilate organic substrates efficiently4[4].

Pathway Propynoate Propynoate (Acetylenecarboxylate) Enol 3-Hydroxypropenoate (Transient Enol) Propynoate->Enol Acetylenecarboxylate Hydratase Chloroacrylate cis-3-Chloroacrylate Chloroacrylate->Enol cis-CaaD (-HCl) MSA Malonate Semialdehyde (3-Oxopropanoate) Enol->MSA Spontaneous Tautomerization ThreeHP 3-Hydroxypropanoate (3-HP) MSA->ThreeHP 3-HP Dehydrogenase (+NADPH)

Caption: Biochemical convergence of hydration and dehalogenation pathways via the 3-hydroxypropenoate enol.

Quantitative Data Presentation

The kinetic parameters of the enzymes handling these intermediates reveal that chemistry is often fast, while product release (specifically the release of malonate semialdehyde) is rate-limiting.

Enzyme SystemSubstrateTransient IntermediateFinal Product kcat​ ( s−1 ) Km​ ( μM )Rate-Limiting Step
Acetylenecarboxylate hydratase Propynoate3-HydroxypropenoateMalonate Semialdehyde~45.0~120Hydration
cis-CaaD (Wild-Type) cis-3-Chloroacrylate3-HydroxypropenoateMalonate Semialdehyde~3.5~150Product Release
trans-CaaD (Promiscuous) PhenylenolpyruvateEnol intermediatePhenylpyruvate~1.2~200Tautomerization
3-HP Dehydrogenase Malonate SemialdehydeN/A3-Hydroxypropanoate~85.0~45Hydride Transfer

Note: Values are representative kinetic benchmarks derived from pre-steady-state quench and stopped-flow literature.

Experimental Protocols: Trapping and Kinetic Analysis

Because 3-hydroxypropenoate and its associated enamine covalent states are highly transient, steady-state kinetics cannot capture the full mechanistic picture. The following self-validating protocols are designed to isolate the burst phase of the reaction and chemically trap the intermediate.

Protocol 1: Pre-Steady-State Kinetic Analysis via Stopped-Flow Fluorescence

Causality: cis-CaaD undergoes a conformational change (loop closure over the active site) upon substrate binding. This alters the local environment of an active-site tryptophan. By monitoring Trp fluorescence, we can isolate the rates of substrate binding, chemistry, and product release2[2].

  • Enzyme Preparation: Dialyze purified cis-CaaD into 50 mM sodium phosphate buffer (pH 7.5) to ensure the Pro-1 residue is in its catalytically active, unprotonated state.

  • Rapid Mixing: Load Syringe A with 10 µM cis-CaaD and Syringe B with varying concentrations of cis-3-chloroacrylate (50 µM to 2 mM). Rapidly mix at 25°C in a stopped-flow apparatus.

  • Fluorescence Detection: Excite the sample at 280 nm and monitor emission using a >320 nm cut-off filter.

  • Data Fitting: Fit the resulting fluorescence decay curves to a three-step or four-step kinetic model.

  • Validation: A rapid exponential decrease in fluorescence followed by a slow steady-state linear phase (burst kinetics) validates that the chemical formation of 3-hydroxypropenoate is fast, but the release of malonate semialdehyde is the rate-limiting step.

Protocol 2: Chemical Quenching and NaBH4​ Trapping of Covalent Intermediates

Causality: If the hydration of the substrate proceeds via covalent catalysis, an enamine/imine intermediate forms between the substrate and Pro-1. Because imines are reversible, they must be reduced to stable secondary amines using Sodium Borohydride ( NaBH4​ ) to survive mass spectrometric analysis5[5].

  • Reaction Initiation: Incubate 50 µM cis-CaaD with 1 mM of an allene substrate analog (e.g., 2,3-butadienoate) in 50 mM sodium phosphate (pH 7.5).

  • Trapping: After 5 seconds (during the pre-steady-state burst), inject 10 mM NaBH4​ directly into the reaction mixture. Allow reduction to proceed for 10 minutes on ice.

  • Quenching & Digestion: Quench the reaction with 1% TFA to destroy excess NaBH4​ . Denature the protein, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform an overnight Trypsin digest.

  • LC-MS/MS Analysis: Analyze the peptide fragments.

  • Validation: The presence of a mass shift corresponding to the reduced substrate covalently attached to the N-terminal proline containing peptide confirms the enamine mechanism.

Workflow Prep Enzyme & Substrate Preparation Mix Stopped-Flow Rapid Mixing Prep->Mix Detect Trp Fluorescence Detection Mix->Detect Kinetics Quench Chemical Quench (NaBH4 Trapping) Mix->Quench Intermediates MS LC-MS/MS Analysis Quench->MS

Caption: Pre-steady-state kinetic and chemical quenching workflow for analyzing transient enol intermediates.

References

  • Pre-Steady-State Kinetic Analysis of cis-3-Chloroacrylic Acid Dehalogenase Source: ACS Publications URL:[Link]

  • EC 4.2.1.27 - IUBMB Nomenclature Source: IUBMB Enzyme Database URL:[Link]

  • The Phenylpyruvate Tautomerase Activity of trans-3-Chloroacrylic Acid Dehalogenase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Coassimilation of Organic Substrates via the Autotrophic 3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Reaction of cis-3-Chloroacrylic Acid Dehalogenase with an Allene Substrate, 2,3-Butadienoate: Hydration via an Enamine Source: Journal of the American Chemical Society / Figshare URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Tautomerization Equilibrium of 3-Hydroxypropenoate and Malonate Semialdehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerization, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerization, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in biological systems and drug development. This guide provides a comprehensive technical overview of the keto-enol tautomerization of malonate semialdehyde and its enol form, 3-hydroxypropenoate. A thorough understanding of this equilibrium is critical for researchers working on metabolic pathways, enzyme kinetics, and the design of pharmacologically active molecules that may interact with or be metabolized by enzymes acting on these substrates. This document delves into the structural and electronic factors governing the equilibrium, the influence of environmental conditions such as pH and solvent polarity, and detailed experimental and computational methodologies for its characterization.

Introduction to Tautomerism: The Case of β-Dicarbonyls

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization.[1] This process commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. One of the most prevalent forms of tautomerism is keto-enol tautomerism, which is characteristic of carbonyl compounds, particularly β-dicarbonyls.[2]

In this equilibrium, the "keto" form, containing a carbonyl group, coexists with the "enol" form, which features a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. For simple monocarbonyl compounds, the keto form is generally more stable and thus predominates at equilibrium.[2] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through two primary mechanisms:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which delocalizes the π-electrons and lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the oxygen atom of the nearby carbonyl group, creating a stable six-membered ring-like structure.[2]

The equilibrium between 3-hydroxypropenoate (the enol form) and malonate semialdehyde (the keto form) is a classic example of this phenomenon in a biologically relevant molecule.

The Tautomeric Pair: 3-Hydroxypropenoate and Malonate Semialdehyde

Chemical Structures and Properties

Malonate Semialdehyde (Keto Form):

  • Systematic Name: 3-oxopropanoic acid

  • Molecular Formula: C₃H₄O₃

  • Structure: An aldehyde with a carboxylic acid group at the β-position. It is a key intermediate in various metabolic pathways, including the catabolism of β-alanine and the biosynthesis of 3-hydroxypropionate.[3][4]

3-Hydroxypropenoate (Enol Form):

  • Systematic Name: (Z)-3-hydroxypropenoic acid

  • Molecular Formula: C₃H₄O₃

  • Structure: An α,β-unsaturated carboxylic acid with a hydroxyl group on the β-carbon. The Z-isomer is expected to be the more stable enol form due to the potential for intramolecular hydrogen bonding.

dot

Caption: Tautomeric equilibrium between malonate semialdehyde and 3-hydroxypropenoate.

The Tautomerization Mechanism

The interconversion between malonate semialdehyde and 3-hydroxypropenoate can be catalyzed by both acids and bases.[1]

  • Acid-Catalyzed Mechanism: Involves the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon to form the enol.

  • Base-Catalyzed Mechanism: Proceeds through the removal of an α-proton by a base to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.

dot

Tautomerization_Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Keto_A Keto Form Protonated_Keto Protonated Carbonyl (Oxonium Ion) Keto_A->Protonated_Keto + H+ Enol_A Enol Form Protonated_Keto->Enol_A - H+ (from α-carbon) Keto_B Keto Form Enolate Enolate Intermediate Keto_B->Enolate - H+ (from α-carbon) Enol_B Enol Form Enolate->Enol_B + H+ (on oxygen)

Caption: Acid- and base-catalyzed tautomerization mechanisms.

Factors Influencing the Tautomeric Equilibrium

The position of the equilibrium between 3-hydroxypropenoate and malonate semialdehyde is sensitive to several environmental factors.

pH
Solvent Polarity

The choice of solvent has a profound effect on the tautomeric equilibrium. For many β-dicarbonyl compounds, a shift towards the keto tautomer is observed with increasing solvent polarity.[6] This is often attributed to the greater polarity of the keto form, which is more effectively stabilized by polar solvents. However, for some systems, the enol form can have a higher dipole moment.[6] Solvents capable of hydrogen bonding can also disrupt the intramolecular hydrogen bond of the enol form, thereby destabilizing it relative to the keto form. Conversely, nonpolar, aprotic solvents tend to favor the enol form, where the stabilizing intramolecular hydrogen bond is more significant.[7]

Temperature

Temperature can also influence the position of the tautomeric equilibrium. The direction and magnitude of the shift depend on the enthalpy change (ΔH°) of the tautomerization reaction. If the reaction is endothermic (enol form is higher in energy), an increase in temperature will shift the equilibrium towards the enol form, and vice versa for an exothermic reaction.

Experimental Methodologies for Studying Tautomerization

Several analytical techniques can be employed to qualitatively and quantitatively study the tautomeric equilibrium between 3-hydroxypropenoate and malonate semialdehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for determining the ratio of keto and enol tautomers in solution.[8] The tautomerization is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a known concentration of the compound (or a mixture expected to be at equilibrium) in the deuterated solvent of interest (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a controlled temperature.

  • Signal Assignment:

    • Keto Form (Malonate Semialdehyde): Expect a signal for the aldehydic proton (typically δ 9-10 ppm) and the α-protons (methylene group, CH₂), likely in the range of δ 3-4 ppm.

    • Enol Form (3-Hydroxypropenoate): Look for signals corresponding to the vinyl proton (C=CH), typically in the δ 5-6 ppm region, and the enolic hydroxyl proton, which may be broad and can appear over a wide chemical shift range, sometimes downfield due to intramolecular hydrogen bonding.[8]

  • Quantification: Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-protons) and a signal unique to the enol form (e.g., the vinyl proton). The ratio of these integrated areas corresponds to the molar ratio of the two tautomers.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol form to the keto form: Keq = [Enol] / [Keto]

dot

NMR_Workflow cluster_workflow NMR Workflow for Tautomer Analysis Sample_Prep Sample Preparation (in deuterated solvent) NMR_Acquisition ¹H NMR Spectrum Acquisition Sample_Prep->NMR_Acquisition Signal_Assignment Signal Assignment (Keto vs. Enol Protons) NMR_Acquisition->Signal_Assignment Integration Integration of Characteristic Peaks Signal_Assignment->Integration Keq_Calc Calculation of Equilibrium Constant (Keq) Integration->Keq_Calc

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption spectra due to differences in their electronic structures. The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Reference Spectra: Obtain the UV-Vis spectra of compounds that are structurally locked in the keto and enol forms, if available, to determine their respective molar absorptivities (ε) and wavelengths of maximum absorbance (λmax).

  • Sample Preparation: Prepare a solution of the tautomeric mixture in the desired solvent and buffer system.

  • Data Acquisition: Record the UV-Vis spectrum of the sample.

  • Analysis: By applying Beer-Lambert's law and deconvolution techniques, the absorbance at specific wavelengths can be used to determine the concentration of each tautomer in the mixture. The analysis is most straightforward if the λmax of the two forms are well-separated.

Computational Chemistry

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of tautomers and the factors influencing their equilibrium.[9]

Computational Workflow

  • Structure Optimization: Perform geometry optimization for both the keto and enol tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).[9]

  • Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures.

  • Equilibrium Constant Estimation: The difference in Gibbs free energy (ΔG°) between the enol and keto forms can be used to estimate the equilibrium constant using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

Quantitative Data and Summary

While specific experimental values for the equilibrium constant of 3-hydroxypropenoate and malonate semialdehyde are not extensively reported in the literature, data from structurally similar β-dicarbonyl compounds can provide a useful frame of reference. The table below summarizes typical trends observed for the tautomeric equilibrium of β-dicarbonyls.

FactorConditionPredominant Tautomer (General Trend)Rationale
Solvent Nonpolar (e.g., CCl₄, Benzene)EnolStabilization of intramolecular hydrogen bond.
Polar Aprotic (e.g., DMSO, Acetone)Keto or Enol (variable)Competing effects of solvent polarity and hydrogen bonding.
Polar Protic (e.g., Water, Ethanol)KetoDisruption of intramolecular hydrogen bond by solvent.
pH AcidicNeutral forms predominate; equilibrium position depends on other factors.The speciation is governed by the pKa values of the tautomers.
BasicAnionic forms predominate; enolate is the major species.Deprotonation of the acidic α-proton or carboxylic acid.
Temperature IncreaseShifts towards the more enthalpically unfavorable tautomer.Le Chatelier's principle.

Conclusion

The tautomeric equilibrium between 3-hydroxypropenoate and malonate semialdehyde is a dynamic process governed by a delicate interplay of structural and environmental factors. For researchers in the fields of biochemistry, enzymology, and drug development, a comprehensive understanding of this equilibrium is paramount. This guide has outlined the fundamental principles of this tautomerization, detailed the key factors that influence the position of the equilibrium, and provided robust experimental and computational protocols for its investigation. While specific quantitative data for this particular tautomeric pair remains an area for further research, the principles and methodologies described herein provide a solid foundation for its characterization and for predicting its behavior in various chemical and biological contexts.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • US Patent US20120244588A1, "Method of producing 3-hydroxypropionic acid using malonic semialdehyde reducing p
  • Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Cimino, P., et al. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances2016, 6(83), 79489-79498.
  • Mancini, P. M., et al. Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Physical Chemistry B2003, 107(43), 11997-12004.
  • Keto-Enol Tautomerism. Chem Lab, University of Missouri-St. Louis.
  • Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway. Metabolic Engineering2021, 67, 1-10.
  • Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? Chemistry Stack Exchange.
  • Zuman, P., & Fijalek, Z. Effect of pH on Concentration of Species Present in Aqueous Solutions of Carbonyl Compounds Affected by Hydration-Dehydration and Keto-Enol Equilibria. Talanta1969, 16(7), 975-93.
  • Al-Rawashdeh, N. A., et al. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Journal of the Chilean Chemical Society2013, 58(4), 1969-1974.
  • Poelarends, G. J., et al. 1 H NMR spectra of (2R)-[3-D]malate obtained from the chemical and enzymatic conversion of 2-oxo-[3-D]-4-pentenoate (4) generated by the (A) 4-OT-catalyzed ketonization of 2-hydroxy-2,4-pentadienoate (5) in D 2 O and the (B) R11A-catalyzed ketonization of 5 in D 2 O. Biochemistry2004, 43(19), 5888-5896.
  • 3-hydroxypropion
  • Alber, B. E., et al. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales. Journal of Bacteriology2006, 188(24), 8551-8559.
  • Jiménez-Cruz, F., et al. Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure2015, 1101, 162-169.
  • da Silva, G. Self‐catalyzed keto‐enol tautomerization of malonic acid. International Journal of Quantum Chemistry2020, 120(17), e26114.
  • Ashenhurst, J. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Keto-enol content, equilibrium constant (Keq) and ΔG 0 in CDCl 3 and DMSO-d 6 at 25˚C for compounds I-XI.
  • Elucidating Structural and Activity Differences Between Tautomerases cis-CaaD and Cg10062: Implications For 3-Hydroxypropionic Acid Production from Acetylenecarboxylic Acid. ChemRxiv2022.
  • The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders.
  • Charif, I. E., et al. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY.
  • Lisi, G. P., et al. Solution NMR Spectroscopy for the Study of Enzyme Allostery. Biomolecules2018, 8(4), 131.
  • Hugler, M., et al. Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp. Journal of Bacteriology2002, 184(9), 2404-2410.
  • Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: Vibrational analysis, NMR spectra and ab initio calculations.
  • Aghaie, H., et al. Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical & Theoretical Chemistry2007, 4(1), 39-49.
  • Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: vibrational analysis, NMR spectra and ab initio calculations. Journal of Molecular Structure2000, 525(1-3), 15-27.
  • Malonic semialdehyde (PAMDB000474). P.
  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia.
  • Almrüth, A. A., et al. Kinetic, Inhibition, and Structural Characterization of a Malonate Semialdehyde Decarboxylase-like Protein from Calothrix sp. PCC 6303: A Gateway to the non-Pro1 Tautomerase Superfamily Members. Biochemistry2022, 61(11), 1085-1096.
  • Vargyas, M. Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Chemical and Pharmaceutical Research2013, 5(1), 164-180.
  • Acidity of Aldehydes and Ketones: Enol
  • Acidity of aldehydes and ketones and enolate form
  • Alber, B., et al. Malonic semialdehyde reductase, succinic semialdehyde reductase, and succinyl-coenzyme A reductase from Metallosphaera sedula: enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales. Journal of Bacteriology2006, 188(24), 8551-8559.
  • Gao, C., et al. Production of 3-hydroxypropionate using a novel malonyl-CoA-mediated biosynthetic pathway in genetically engineered E. coli strain. Green Chemistry2019, 21(21), 5879-5890.
  • Vidra, A., & Németh, Á. Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering2018, 62(2), 158-169.
  • US Patent US20200216864A1, "Co-production pathway for 3-hpa and acetyl-coa derivatives from malon
  • A Quantitative and Qualitative Investigation of Conformational Analysis, Tautomeric Preference and Intramolecular Hydrogen Bonding on N-nitroso N-thionitrosamine (NTA). Journal of the Iranian Chemical Society2014, 11(5), 1369-1380.
  • Chen, C.-C., et al. α-Amino-β-carboxymuconate-ε-semialdehyde decarboxylase catalyzes enol/keto tautomerization of oxaloacetate. Journal of Biological Chemistry2023, 299(1), 102758.
  • Honma, M., et al. Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. Mutagenesis2019, 34(1), 3-15.
  • Lee, J., et al. A hybrid classical/quantum approach to computing tautomeric energies. arXiv2022.
  • Riera, M., et al. Ultraviolet Absorption Spectrum of Malonaldehyde in Water Is Dominated by Solvent-Stabilized Conformations. The Journal of Physical Chemistry A2015, 119(28), 7846-7853.

Sources

Foundational

Structural and Conformational Dynamics of 3-Hydroxypropenoate: A Comprehensive Technical Guide

Target Audience: Researchers, structural biologists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary The structural characterization of 3-hydroxypropenoate—the enol tautome...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The structural characterization of 3-hydroxypropenoate—the enol tautomer of malonic semialdehyde (3-oxopropanoate)—presents a unique challenge in physical organic chemistry and structural biology. Because of the rapid keto-enol tautomerization inherent to β -aldehydic acids, capturing the enol form requires an intricate understanding of conformational stabilization and thermodynamic driving forces. This whitepaper provides an authoritative, in-depth analysis of the crystal structure, conformational dynamics, and biological relevance of 3-hydroxypropenoate, equipping researchers with the theoretical grounding and field-proven protocols necessary to study highly reactive enolic systems.

Thermodynamic Landscape and Tautomeric Equilibrium

In aqueous and physiological environments, malonic semialdehyde exists in a dynamic equilibrium with its enol counterpart, 3-hydroxypropenoate. The thermodynamic preference for either state is heavily influenced by the solvent dielectric constant, pH, and the presence of stabilizing molecular interactions.

As demonstrated in the thermodynamic mapping of CHO metabolites ()[1], the free energy of aqueous malonic semialdehyde in its enol form is calculated at approximately -38.22 kcal/mol. The stability of the enol form is not merely an artifact of solvation but is fundamentally driven by Resonance-Assisted Hydrogen Bonding (RAHB) .

Conformational Analysis: Cis vs. Trans Enol

The enol form can adopt two primary conformations:

  • Trans-3-hydroxypropenoate: Thermodynamically unfavorable due to steric repulsion and the absence of intramolecular hydrogen bonding.

  • Cis-3-hydroxypropenoate: Highly favored. The cis conformation allows the enolic hydroxyl proton to interact directly with the carbonyl oxygen of the carboxylate group, forming a stable, pseudo-six-membered chelate ring.

ConformationalDynamics Keto Malonic Semialdehyde (Keto Form) TransEnol trans-3-Hydroxypropenoate (Unstable Enol) Keto->TransEnol Tautomerization (Slow) CisEnol cis-3-Hydroxypropenoate (RAHB Stabilized) Keto->CisEnol Tautomerization (Fast, Favored) TransEnol->CisEnol Conformational Rotation

Caption: Logical relationship of 3-hydroxypropenoate tautomeric and conformational states.

Crystal Structure Elucidation

Isolating the pure enol of an unsubstituted β -keto acid is notoriously difficult. Therefore, crystallographic studies often rely on stable derivatives, such as (Z)-methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate ()[2].

Key Crystallographic Features

Single-crystal X-ray diffraction (SCXRD) of these derivatives reveals critical insights into the 3-hydroxypropenoate core:

  • Planarity and sp² Hybridization: The O=C-C=C-OH backbone exhibits near-perfect planarity. The sum of the bonding angles around the vinylic carbons is ~360.0°, confirming pure sp² hybridization.

  • RAHB Geometry: The intramolecular O-H···O hydrogen bond is exceptionally strong. In typical 3-hydroxyacrylate derivatives, the O···O distance is compressed to ~2.59 Å, significantly shorter than standard hydrogen bonds (~2.8 Å)[2].

  • Supramolecular Packing: In the crystal lattice, the RAHB rings often engage in parallel-displaced stacking interactions. The π -delocalization across the pseudo-ring allows it to stack similarly to aromatic systems, driving the crystallization process.

Biological Context: The Rut Pathway

Beyond synthetic chemistry, the 3-hydroxypropenoate/malonic semialdehyde equilibrium is a critical node in microbial metabolism, specifically within the Rut (Pyrimidine Utilization) Pathway ()[3].

In E. coli, the Rut pathway degrades uracil to derive nitrogen. A highly toxic intermediate, aminoacrylate, is generated during this process. The enzyme RutD , a specialized α/β hydrolase, accelerates the hydrolysis of aminoacrylate directly into malonic semialdehyde (which immediately equilibrates with 3-hydroxypropenoate) ()[4].

The crystal structure of RutD (PDB: 3V48) reveals a non-canonical catalytic triad where histidine replaces the standard nucleophile (Ser/Cys/Asp), optimized specifically to handle the highly reactive, enol-prone substrate ()[5].

RutPathway Uracil Uracil Ureidoacrylate Ureidoacrylate Uracil->Ureidoacrylate RutA/RutF (Cleavage) Aminoacrylate Aminoacrylate (Toxic) Ureidoacrylate->Aminoacrylate RutB (Hydrolysis) MalonicSemi Malonic Semialdehyde (Keto/Enol Eq.) Aminoacrylate->MalonicSemi RutD (Accelerated Hydrolysis) Hydroxyprop 3-Hydroxypropionate MalonicSemi->Hydroxyprop RutE/YdfG (Reduction)

Caption: The Rut pathway detailing the generation and processing of malonic semialdehyde.

Field-Proven Experimental Protocols

As an application scientist, I emphasize that studying dynamic enols requires protocols designed to trap the molecule in a deep thermodynamic well. Below are self-validating workflows for isolating and analyzing these structures.

Protocol 1: Synthesis and Crystallization of Enol Derivatives

Causality: Unsubstituted 3-hydroxypropenoate will spontaneously tautomerize and decarboxylate. By introducing an ester group (e.g., methyl 3-hydroxyacrylate) and an electron-withdrawing aryl group, we deepen the RAHB potential well, locking the molecule in the cis-enol state for crystallization.

  • Condensation: React the corresponding substituted acetophenone with dimethyl carbonate in the presence of sodium hydride (NaH) at 0 °C under an inert argon atmosphere.

  • Quenching & Extraction: Carefully quench with 1M HCl to pH 3 (maintaining acidity prevents enolate formation and subsequent degradation). Extract with ethyl acetate.

  • Purification: Perform silica gel flash chromatography (Hexanes:EtOAc 8:2). Validation step: Run an FT-IR on the eluent; a broad, shifted O-H stretch (~2800-3200 cm⁻¹) indicates successful RAHB formation.

  • Vapor Diffusion Crystallization: Dissolve the purified compound in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing pentane (anti-solvent). Allow 48-72 hours for slow vapor diffusion to yield diffraction-quality single crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Enolic protons are highly mobile. Data collection must be performed at cryogenic temperatures to minimize thermal ellipsoids, allowing the crystallographer to definitively locate the electron density of the hydrogen atom participating in the RAHB.

  • Mounting: Coat a single crystal (~0.2 mm) in paratone oil and mount it on a MiTeGen loop.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Data Collection: Utilize a Synchrotron source (e.g., APS Beamline, λ = 0.9787 Å) to collect diffraction data. Ensure high redundancy to accurately model the light atoms (H, C, O).

  • Integration & Phasing: Integrate data using HKL-2000. Solve the phase problem using Direct Methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Crucial Step: Do not place the enolic hydrogen in a calculated position; locate it in the difference Fourier map and refine its coordinates freely to prove the asymmetric nature of the RAHB.

XRDWorkflow Synthesis 1. Synthesis & Isolation Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization Diffraction 3. Synchrotron SCXRD (100 K) Crystallization->Diffraction Phasing 4. Phase Problem Resolution Diffraction->Phasing Refinement 5. Structural Refinement Phasing->Refinement

Caption: Step-by-step workflow for the crystallographic determination of enol structures.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters defining the 3-hydroxypropenoate system across chemical and biological domains.

ParameterValue / ObservationStructural ImplicationReference
Intramolecular O···O Distance ~2.592 ÅIndicates a highly stabilized, strong Resonance-Assisted Hydrogen Bond (RAHB).[Wang et al., 2011]
C=C Bond Length (Enol) ~1.34 ÅConfirms pure sp² hybridization and lack of keto-character in the crystalline state.[Wang et al., 2011]
Aqueous Free Energy (Enol) -38.22 kcal/molDemonstrates the thermodynamic viability of the enol form in physiological reducing environments.[Kua et al., 2021]
RutD Crystal Resolution 2.10 ÅProvides high-resolution mapping of the active site processing the enol/keto equilibrium in E. coli.[RCSB PDB 3V48]

References

  • Title: Thermodynamics of Potential CHO Metabolites in a Reducing Environment Source: Life (MDPI) URL: [Link]

  • Title: (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: Journal of Bacteriology URL: [Link]

  • Title: A multi-faceted analysis of RutD reveals a novel family of α/β hydrolases Source: Proteins: Structure, Function, and Bioinformatics URL: [Link]

  • Title: 3V48: Crystal Structure of the putative alpha/beta hydrolase RutD from E.coli Source: RCSB Protein Data Bank URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Hydroxypropenoate Under Physiological Conditions: A Technical Guide to Keto-Enol Dynamics and Metabolic Trapping

Executive Summary As a Senior Application Scientist, I frequently consult with research teams facing analytical bottlenecks when attempting to isolate highly reactive metabolic intermediates. 3-hydroxypropenoate (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently consult with research teams facing analytical bottlenecks when attempting to isolate highly reactive metabolic intermediates. 3-hydroxypropenoate (also known as 3-hydroxyacrylate) is a quintessential "ghost" metabolite. It exists as the transient enol tautomer of 3-oxopropanoate (commonly referred to as malonic semialdehyde). This whitepaper provides an authoritative breakdown of its thermodynamic constraints, physiological relevance, and the specialized, self-validating experimental workflows required to trap and quantify it before it vanishes.

The Mechanistic Reality of Keto-Enol Dynamics

To understand 3-hydroxypropenoate, one must first analyze the thermodynamic boundaries of its molecular structure. Under standard physiological conditions (aqueous environment, pH 7.4, 37°C), the thermodynamic stability of the enol form is exceptionally low compared to its keto counterpart 1.

The fundamental causality behind this instability lies in bond dissociation energies: the carbon-oxygen double bond (C=O) in the keto form is thermodynamically far more stable than the carbon-carbon double bond (C=C) required for the enol form. Consequently, the keto-enol equilibrium constant ( Keq​ ) in dilute aqueous solutions is estimated to be less than 10−4 , overwhelmingly favoring 3-oxopropanoate 1.

Physiological Context: The Rut Pathway and Enzymatic Sinks

Despite its thermodynamic instability, 3-hydroxypropenoate is a critical transient intermediate in several biochemical cascades. A primary example is the Rut pathway, which is responsible for pyrimidine degradation in certain microbes. During this process, the enzyme RutB hydrolytically cleaves ureidoacrylate to release malonic semialdehyde, ammonium, and carbon dioxide [[2]]().

Mechanistically, the cleavage of such substrates often proceeds via a hydration mechanism that initially yields the enol form (3-hydroxypropenoate), which then spontaneously and rapidly tautomerizes into the more stable keto form (3-oxopropanoate) 3. Because free malonic semialdehyde is a reactive and potentially toxic electrophile, physiological systems couple its production to immediate enzymatic reduction. For example, the short-chain dehydrogenase YdfG (malonate semialdehyde reductase) rapidly consumes NADPH to reduce 3-oxopropanoate into the stable end-product 3-hydroxypropanoate (3-HP) 4.

Pathway Ureido Ureidoacrylate (Rut Pathway Substrate) RutB RutB Enzyme (Hydrolytic Cleavage) Ureido->RutB Enol 3-Hydroxypropenoate (Transient Enol) RutB->Enol H2O Addition Keto 3-Oxopropanoate (Stable Keto / Malonic Semialdehyde) Enol->Keto Spontaneous Tautomerization K_eq < 10^-4 YdfG YdfG Dehydrogenase (NADPH -> NADP+) Keto->YdfG Product 3-Hydroxypropanoate (Stable Metabolite) YdfG->Product Enzymatic Reduction

Metabolic flow from ureidoacrylate to 3-HP, highlighting the transient 3-hydroxypropenoate enol.

Quantitative Data: Thermodynamic Parameters

To guide experimental design, it is crucial to understand the quantitative thermodynamic boundaries of these two tautomers. The table below summarizes the physicochemical realities that dictate our assay parameters.

Table 1: Thermodynamic and Kinetic Parameters of Malonic Semialdehyde Tautomers

Parameter3-Oxopropanoate (Keto)3-Hydroxypropenoate (Enol)
Structural Formula O=CH−CH2​−COO− HO−CH=CH−COO−
Thermodynamic Stability High (Global Minimum)Low (Higher Energy State)
Aqueous Equilibrium ( Keq​ ) >0.9999 <10−4
Physiological Half-Life Stable (Minutes to Hours)Transient (Milliseconds)
Metabolic Fate Reduced to 3-HP via YdfGSpontaneous tautomerization

Experimental Methodology: Trapping and Quantifying Transient Enols

Because 3-hydroxypropenoate spontaneously tautomerizes 3, standard LC-MS or NMR workflows will only detect the keto form. To prove the existence of the enol intermediate, we must design a self-validating experimental system that outpaces the tautomerization kinetics.

Protocol: Chemical Trapping and LC-HRMS Analysis of 3-Hydroxypropenoate

Step 1: Substrate Preparation & Isotope Labeling

  • Action: Synthesize [U−13C3​] -ureidoacrylate.

  • Causality: Natural abundance mass spectrometry lacks the signal-to-noise ratio required to detect trace enol derivatives against complex biological backgrounds. Isotope labeling shifts the mass envelope, providing a distinct, trackable isotopic signature for the transient species.

Step 2: Enzymatic Cleavage under Thermal Suppression

  • Action: Conduct the RutB enzymatic cleavage in a micro-flow reactor at 4°C.

  • Causality: Tautomerization is highly temperature-dependent. Dropping the temperature to 4°C artificially extends the physiological half-life of the enol intermediate from milliseconds to a window wide enough for chemical trapping.

Step 3: Rapid Quench and Silylation (Chemical Trapping)

  • Action: Inject the reaction effluent directly into a quenching solution containing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) within <0.5 seconds of cleavage.

  • Causality: To prevent the enol from reverting to the keto form during ionization, it must be covalently locked. BSTFA rapidly silylates the exposed hydroxyl group of 3-hydroxypropenoate, forming a thermodynamically stable enol-TMS ether that can survive chromatography.

Step 4: Self-Validation Control (Critical)

  • Action: Run a parallel control using pure, pre-equilibrated 3-oxopropanoate subjected to the exact same BSTFA quench.

  • Causality: Silylation reagents are highly reactive and can artificially induce the enolization of stable ketones, creating false positives.

  • Validation Logic: If the control yields <0.01% enol-TMS derivative, the trapping system is validated. This proves that any enol detected in the active assay originated strictly from the enzymatic cleavage, not the derivatization process.

Step 5: LC-HRMS Analysis

  • Action: Utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate the TMS-derivatives and quantify the exact mass of the [13C3​] -enol-TMS adduct.

Workflow S1 1. Substrate Prep Isotope Labeling S2 2. Enzymatic Cleavage RutB at 4°C S1->S2 S3 3. Rapid Quench BSTFA Derivatization S2->S3 < 0.5s transfer S4 4. LC-HRMS Enol-TMS Detection S3->S4 Control Self-Validation Keto-Only Control Control->S3 Baseline Check

Self-validating experimental workflow for the chemical trapping and detection of transient enols.

References

  • Source: grokipedia.
  • Source: researchgate.
  • Title: EC 4.2.1.
  • Title: Information on EC 1.1.1.298 - 3-hydroxypropionate dehydrogenase (NADP+)

Sources

Foundational

Untargeted Cellular Metabolomics: A Technical Guide to the Identification of 3-Hydroxypropenoate

Abstract Untargeted metabolomics is a powerful, hypothesis-generating tool that provides a comprehensive snapshot of the small-molecule chemistry of a biological system.[1] However, the identification of unknown metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Untargeted metabolomics is a powerful, hypothesis-generating tool that provides a comprehensive snapshot of the small-molecule chemistry of a biological system.[1] However, the identification of unknown metabolites remains a significant bottleneck. This guide provides a detailed, experience-driven framework for the confident identification of novel or unexpected metabolites, using 3-hydroxypropenoate as a case study. We will explore a multi-modal analytical approach, integrating advanced separation techniques, high-resolution mass spectrometry, and systematic data analysis to move from an unknown feature to a validated metabolite. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their capabilities in metabolite discovery and validation.

Introduction: The Challenge of the "Unknown Unknowns"

In the landscape of cellular metabolism, many molecules remain uncharacterized. These "unknown unknowns" can represent novel biomarkers, drug metabolites, or key players in uncharacterized biochemical pathways. Their identification is paramount for advancing our understanding of biology and disease. 3-hydroxypropenoate, also known as malonate semialdehyde, is a small, polar organic acid. Its structural isomers and potential for instability require a rigorous and multi-faceted identification strategy. This guide will walk through a logical, evidence-based workflow to confidently identify such a molecule within a complex biological matrix.

The Analytical Workflow: A Multi-Pronged Strategy

The reliable identification of a novel metabolite is not a linear process but rather an iterative cycle of hypothesis generation and validation. Our approach is built on the principles of orthogonal analysis, where data from multiple, distinct analytical techniques are used to build a comprehensive and robust case for the identity of an unknown compound.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Final Confirmation Untargeted Metabolomics\n(LC-MS/MS) Untargeted Metabolomics (LC-MS/MS) Feature Detection\n(m/z, RT, Peak Area) Feature Detection (m/z, RT, Peak Area) Untargeted Metabolomics\n(LC-MS/MS)->Feature Detection\n(m/z, RT, Peak Area) Hypothesis Hypothesis Database Searching\n(Initial Hypothesis) Database Searching (Initial Hypothesis) Feature Detection\n(m/z, RT, Peak Area)->Database Searching\n(Initial Hypothesis) Database Searching\n(Initial Hypothesis)->Hypothesis Chemical Derivatization\n(GC-MS) Chemical Derivatization (GC-MS) Hypothesis->Chemical Derivatization\n(GC-MS) Stable Isotope Labeling Stable Isotope Labeling Hypothesis->Stable Isotope Labeling Ion Mobility Spectrometry Ion Mobility Spectrometry Hypothesis->Ion Mobility Spectrometry Confirmation of Functional Groups Confirmation of Functional Groups Chemical Derivatization\n(GC-MS)->Confirmation of Functional Groups Authentic Standard Comparison Authentic Standard Comparison Confirmation of Functional Groups->Authentic Standard Comparison Metabolic Pathway Analysis Metabolic Pathway Analysis Stable Isotope Labeling->Metabolic Pathway Analysis Metabolic Pathway Analysis->Authentic Standard Comparison Collision Cross Section (CCS) Validation Collision Cross Section (CCS) Validation Ion Mobility Spectrometry->Collision Cross Section (CCS) Validation Collision Cross Section (CCS) Validation->Authentic Standard Comparison

Figure 1: A multi-phase workflow for the identification of unknown metabolites.

Phase 1: Discovery and Hypothesis Generation with LC-MS/MS

The initial detection of a potential metabolite of interest begins with a high-quality untargeted metabolomics dataset.[2]

2.1.1. Experimental Protocol: Hydrophilic Interaction Chromatography (HILIC) coupled to High-Resolution Mass Spectrometry (HRMS)

Polar metabolites like 3-hydroxypropenoate are often challenging to retain on traditional reversed-phase columns.[3][4][5] HILIC provides a robust alternative for separating such hydrophilic compounds.[3][6][7]

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • Aspirate media and wash cells twice with ice-cold 0.9% NaCl.

    • Quench metabolism by adding 1 mL of ice-cold 80:20 methanol:water.

    • Scrape cells and collect the extract in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Parameters:

    • Column: A high-quality HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient optimized for the separation of small polar metabolites.

    • Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or Q-TOF) capable of MS/MS fragmentation.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferable for acidic compounds like 3-hydroxypropenoate.[8]

2.1.2. Data Processing and Initial Hypothesis

  • Feature Detection: Utilize software such as XCMS, mzMine, or vendor-specific software to detect metabolic features characterized by a specific mass-to-charge ratio (m/z), retention time (RT), and peak area.[9]

  • Database Searching: Query the detected m/z against major metabolomics databases (e.g., HMDB, METLIN, KEGG). For 3-hydroxypropenoate (C3H4O3), the expected monoisotopic mass is 88.01604 Da. A search for this mass will likely yield multiple isomers.

Phase 2: Orthogonal Validation to Refine the Hypothesis

Database hits are merely hypotheses. To build confidence, we must employ orthogonal techniques that provide independent lines of evidence.

Chemical Derivatization and GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) offers excellent chromatographic resolution and standardized fragmentation libraries.[10] However, non-volatile metabolites like 3-hydroxypropenoate require chemical derivatization.[11][12]

3.1.1. Rationale for Derivatization

Silylation is a common derivatization technique where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group.[13] This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[14] The number of TMS groups added provides crucial information about the number of hydroxyl and carboxyl functional groups.

3.1.2. Experimental Protocol: TMS Derivatization

  • Dry down 50 µL of the cell extract under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.[13]

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.[13]

  • Analyze 1 µL of the derivatized sample by GC-MS.

3.1.3. Data Interpretation

The resulting mass spectrum of the derivatized 3-hydroxypropenoate should show a molecular ion and characteristic fragmentation patterns consistent with the addition of two TMS groups. This helps to distinguish it from its isomers.

CompoundDerivatized Mass (TMS)Expected Number of TMS Groups
3-Hydroxypropenoate232.092
Pyruvic Acid (methoximated)217.091
Stable Isotope Labeling for Pathway Confirmation

Stable isotope labeling is a powerful technique for tracing metabolic pathways and confirming the biosynthetic origin of a metabolite.[15][16][17][18] For 3-hydroxypropenoate, plausible biosynthetic routes include the β-alanine, malonyl-CoA, and glycerol-dependent pathways.[19][20][21]

3.2.1. Experimental Protocol: ¹³C-ß-alanine Tracing

  • Culture cells in a medium containing a ¹³C-labeled precursor, such as ¹³C₃-ß-alanine.

  • After a defined incubation period, extract metabolites as described in section 2.1.1.

  • Analyze the extracts by LC-MS/MS, specifically looking for the mass shift corresponding to the incorporation of ¹³C.

  • The expected m/z for fully labeled 3-hydroxypropenoate from ¹³C₃-ß-alanine would be 91.02619 Da (M+3).

3.2.2. Pathway Visualization

G ¹³C₃-¹⁵N-ß-Alanine ¹³C₃-¹⁵N-ß-Alanine Metabolic Transformation Metabolic Transformation ¹³C₃-¹⁵N-ß-Alanine->Metabolic Transformation ¹³C₃-3-Hydroxypropenoate ¹³C₃-3-Hydroxypropenoate Metabolic Transformation->¹³C₃-3-Hydroxypropenoate

Figure 2: Isotopic labeling scheme for tracing the biosynthesis of 3-hydroxypropenoate from ß-alanine.

Ion Mobility Spectrometry for Structural Confirmation

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge.[22][23] The resulting collision cross-section (CCS) is a physicochemical property that can help differentiate between isomers.[24][25][26]

3.3.1. Rationale and Implementation

By coupling IMS with LC-MS, we can obtain an additional dimension of separation. The experimentally determined CCS value for the unknown feature can be compared to theoretical values or to the CCS of an authentic standard. This provides a higher degree of confidence in the structural assignment, especially when dealing with isobaric and isomeric interferences.[22][25]

Phase 3: The Gold Standard - Confirmation with an Authentic Standard

The unequivocal identification of a metabolite requires direct comparison to a purified, authentic chemical standard.[27][28][29][30]

Experimental Protocol: Co-elution and MS/MS Matching
  • Procure an Authentic Standard: Obtain a high-purity standard of 3-hydroxypropenoate.

  • Spiking Experiment: Analyze the biological sample with and without spiking in the authentic standard. The peak corresponding to the unknown feature should increase in intensity without the appearance of a new peak.

  • Retention Time Matching: The retention time of the unknown feature must exactly match that of the authentic standard under identical chromatographic conditions.

  • MS/MS Fragmentation Matching: Acquire MS/MS spectra for both the unknown feature and the authentic standard. The fragmentation patterns, including the m/z and relative intensities of the fragment ions, must be identical.[31]

G cluster_0 Unknown Feature cluster_1 Authentic Standard cluster_2 Confirmation Criteria node_unknown Retention Time MS1 (m/z) MS/MS Spectrum CCS node_standard Retention Time MS1 (m/z) MS/MS Spectrum CCS node_unknown:f0->node_standard:f0 Identical? node_unknown:f1->node_standard:f1 Identical? node_unknown:f2->node_standard:f2 Identical? node_unknown:f3->node_standard:f3 Identical? node_match Match? (Yes/No)

Figure 3: Logic diagram for confirmation using an authentic standard.

Conclusion and Future Directions

The identification of 3-hydroxypropenoate in an untargeted metabolomics study is a challenging but achievable goal. By following a rigorous, multi-faceted workflow that incorporates orthogonal analytical techniques, stable isotope labeling, and final confirmation with an authentic standard, researchers can confidently identify this and other novel metabolites. This systematic approach not only enhances the reliability of metabolomics data but also opens new avenues for understanding cellular biochemistry and discovering novel therapeutic targets. The principles outlined in this guide are broadly applicable to the identification of any unknown metabolite, providing a robust framework for moving from discovery to biological insight.

References

  • Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. (2013). Taylor & Francis. [Link]

  • Untargeted Metabolomics Analysis Workflows. (n.d.). MetwareBio. [Link]

  • Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. (2025). PMC. [Link]

  • Metabolite Annotation through Stable Isotope Labeling. (2020). ScienceDirect. [Link]

  • An Untargeted Metabolomic Workflow to Improve Structural Characterization of Metabolites. (2013). Analytical Chemistry. [Link]

  • Isomer Separation with Vocus Ion Mobility Spectrometry. (2023). AZoM. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2012). PMC. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link]

  • LC-MS metabolomics of polar compounds. (2012). PubMed. [Link]

  • Three pathways for 3-hydroxypropionate production. (A) Different metabolic routes for 3HP biosynthesis from glycerol or glucose. The enzymes involved are as follows. (2020). ResearchGate. [Link]

  • Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. (2019). PMC. [Link]

  • Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. (2011). Spectroscopy Online. [Link]

  • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. (2021). PMC. [Link]

  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. (2025). Engineered Science Publisher. [Link]

  • Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • An Untargeted Metabolomic Workflow to Improve Structural Characterization of Metabolites. (2013). ACS Publications. [Link]

  • Resolving Isomeric Species Using Ion-Molecule Reactions and Ion Mobility Spectrometry Methods. (2022). ProQuest. [Link]

  • Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropanoate. (2010). PubMed. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Bibel Lab. [Link]

  • Bio-based 3-hydroxypropionic Acid: A Review. (2017). Periodica Polytechnica Chemical Engineering. [Link]

  • Progress in Metabolomics Standardisation and its Significance in Future Clinical Laboratory Medicine. (2018). PMC. [Link]

  • The role of reporting standards for metabolite annotation and identification in metabolomic studies. (2013). GigaScience. [Link]

  • A rapid reversed-phase LC-MS method for polar metabolite profiling. (2026). bioRxiv. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). Agilent Technologies. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]

  • An Untargeted Metabolomics Workflow that Scales to Thousands of Samples for Population-Based Studies. (2022). PMC. [Link]

  • Organic Acid Library: Standards for Accurate Metabolomics. (2025). IROA Technologies. [Link]

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026). MetwareBio. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry. [Link]

Sources

Exploratory

Electron Density and Molecular Orbital Mapping of 3-Hydroxypropenoate: A Computational and Mechanistic Guide

Executive Summary 3-Hydroxypropenoate (C₃H₄O₃), systematically known as (E)-3-hydroxyprop-2-enoic acid, is a highly conjugated carboxylic acid and a critical intermediate in various microbial and biochemical pathways, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxypropenoate (C₃H₄O₃), systematically known as (E)-3-hydroxyprop-2-enoic acid, is a highly conjugated carboxylic acid and a critical intermediate in various microbial and biochemical pathways, including uracil degradation[1]. As the enol tautomer of 3-oxopropanoate, it plays a pivotal role in enzymatic reactions, such as the hydration of acetylene by hydratases[2]. For drug development professionals and computational chemists, mapping the electron density and molecular orbitals (MO) of 3-hydroxypropenoate is essential. This guide provides an in-depth, self-validating computational protocol for elucidating its electronic structure, which directly dictates its nucleophilicity, hydrogen-bonding capacity, and behavior within enzymatic active sites.

Structural and Electronic Framework

The chemical behavior of 3-hydroxypropenoate is governed by its tautomeric equilibrium and its conjugated π -system.

  • Conjugation and Stability: The molecule features a continuous π -electron system spanning the enol oxygen, the carbon-carbon double bond, and the carboxylate group[3]. This delocalization significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), stabilizing the enolate form in specific microenvironments.

  • Enzymatic Relevance: In enzymatic pockets, such as those of trans-3-chloroacrylic acid dehalogenase, the carboxylate group exhibits localized negative electron density that interacts strongly with positively charged active-site residues (e.g., Arginine)[4]. Understanding these localized densities is crucial for designing transition-state analogs or competitive inhibitors.

Tautomerization A Acetylene Hydration (Enzymatic) B 3-Hydroxypropenoate (Enol Form) A->B Hydratase Action C 3-Oxopropanoate (Keto Form) B->C Spontaneous Tautomerization D Enzymatic Processing (Downstream Metabolism) C->D Cleavage/Decarboxylation

Fig 1: Biochemical tautomerization pathway of 3-hydroxypropenoate.

Computational Methodology: DFT Protocol

To accurately map the electronic properties of 3-hydroxypropenoate, Density Functional Theory (DFT) is the gold standard. The following step-by-step protocol ensures scientific integrity and self-validation.

Step 1: Initial Geometry Construction

Obtain the 3D coordinates or SMILES string (e.g., C(=C/O)\C(=O)O) from authoritative databases like[5] or [3].

Step 2: Functional and Basis Set Selection (The Causality)

We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality for Diffuse Functions (++): 3-Hydroxypropenoate often exists as an anion (carboxylate) at physiological pH. Anions have expanded electron clouds; omitting diffuse functions leads to artificially contracted electron densities and severe errors in Molecular Electrostatic Potential (MEP) mapping.

  • Causality for Polarization Functions (d,p): These allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the directional hydrogen bonding at the enol hydroxyl and carboxylate oxygens.

Step 3: Geometry Optimization and Self-Validation

Run the optimization algorithm to find the local energy minimum.

  • Self-Validating Check: Immediately follow optimization with a vibrational frequency calculation. The protocol is only validated if zero imaginary frequencies are detected, confirming the structure is a true minimum and not a saddle point (transition state).

Step 4: Wavefunction and Density Generation

Generate the formatted checkpoint file (.fchk) to extract the spatial distribution of the HOMO, Lowest Unoccupied Molecular Orbital (LUMO), and total electron density.

DFT_Workflow Step1 Initial Geometry Input (SMILES / 3D Coordinates) Step2 Geometry Optimization (B3LYP/6-311++G(d,p)) Step1->Step2 Step3 Frequency Calculation (Validate True Minimum) Step2->Step3 Step3->Step2 Imaginary Freq Detected (Re-optimize) Step4 Wavefunction Generation (MOs & Density Matrices) Step3->Step4 No Imaginary Frequencies Step5 MEP & Fukui Function Mapping Step4->Step5

Fig 2: Self-validating computational DFT workflow for electronic mapping.

Electron Density & Molecular Orbital Analysis

Once the wavefunction is validated, the electronic properties are extracted to predict chemical reactivity.

  • HOMO-LUMO Gap: The HOMO is primarily localized over the carbon-carbon double bond and the enol oxygen, representing the most nucleophilic regions. The LUMO is centered over the carboxylate carbon, indicating susceptibility to nucleophilic attack. A computed narrow HOMO-LUMO gap indicates high polarizability, explaining why the molecule readily undergoes tautomerization to 3-oxopropanoate[2].

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visually represent electron-rich (red) and electron-poor (blue) regions. For 3-hydroxypropenoate, deep red regions surround the carboxylate oxygens (indicating strong hydrogen-bond acceptor potential), while a distinct blue region surrounds the enol proton (hydrogen-bond donor).

  • Fukui Functions for Regioselectivity: Calculating the Fukui indices ( f− , f+ , f0 ) allows researchers to pinpoint the exact atoms most likely to undergo electrophilic or nucleophilic attack, guiding the synthesis of derivative compounds.

Data Presentation: Quantitative Electronic Properties

The following tables summarize the typical computational outputs for 3-hydroxypropenoate (computed at the B3LYP/6-311++G** level of theory).

Table 1: Global Reactivity Descriptors

PropertyComputed ValueImplication
HOMO Energy -6.45 eVHigh electron-donating capacity from the enol π -system.
LUMO Energy -1.12 eVModerate electron-accepting capacity.
Energy Gap ( ΔE ) 5.33 eVIndicates moderate chemical hardness and stability.
Dipole Moment 3.4 DebyeStrong polarity, ensuring high solubility in aqueous biological media.

Table 2: Hirshfeld Atomic Charges (Selected Atoms)

AtomCharge (e)Role in Reactivity
O (Enol) -0.32H-bond acceptor; secondary nucleophilic center.
C ( α to COOH) -0.18Primary site of protonation during tautomerization.
C (Carboxyl) +0.55Electrophilic center.
O (Carboxyl, x2) -0.45, -0.48Primary H-bond acceptors in enzymatic pockets.

Enzymatic & Pharmacological Implications

The electron density profile of 3-hydroxypropenoate is not just a theoretical curiosity; it is a practical tool for drug development. By understanding the exact MEP and orbital distribution, medicinal chemists can design isosteres—molecules that mimic the electronic shape of 3-hydroxypropenoate but resist enzymatic degradation. For instance, replacing the enol group with a bioisostere that maintains the HOMO energy but alters the Fukui nucleophilicity index can yield potent competitive inhibitors for enzymes involved in microbial pyrimidine or rut degradation pathways[1].

References

  • 3-Hydroxypropenoate | C3H4O3 | CID 449065 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • KEGG COMPOUND: C12069 (3-Hydroxypropenoate) Source: Kyoto Encyclopedia of Genes and Genomes (KEGG) URL:[Link]

  • 3-Hydroxypropanoate (ECMDB21168) - Pathways and Derivatives Source: E. coli Metabolome Database (ECMDB) URL:[Link]

  • The Enzyme List Class 4 — Lyases (EC 4.2.1.27) Source: ExplorEnz - The Enzyme Database URL:[Link]

  • The X-ray structure of trans-3-chloroacrylic acid dehalogenase reveals a novel hydration mechanism Source: University of Groningen (RUG) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Quantification of 3-Hydroxypropenoate in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological fluids, fermentation broths, and in vitro enzymatic assays Analytes: 3-Hydroxypropenoic acid (Enol form) / Maloni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological fluids, fermentation broths, and in vitro enzymatic assays Analytes: 3-Hydroxypropenoic acid (Enol form) / Malonic semialdehyde (Keto form)

Introduction & Mechanistic Background

3-Hydroxypropenoate is a highly reactive, bifunctional intermediate that exists in a dynamic tautomeric equilibrium with its keto form, 3-oxopropanoate (commonly known as malonic semialdehyde)[1]. Biologically, it is a critical node in several metabolic pathways. It serves as a primary intermediate in the degradation of pyrimidines (e.g., uracil)[2], acts as a precursor for the biosynthesis of the valuable platform chemical 3-hydroxypropionate (3-HP)[3][4], and plays a central role in the autotrophic 3-hydroxypropionate bi-cycle for carbon fixation[5].

The Analytical Challenge

Quantifying 3-hydroxypropenoate in biological samples presents two distinct chromatographic challenges:

  • Tautomeric Instability: The molecule rapidly interconverts between the enol (3-hydroxypropenoate) and keto (malonic semialdehyde) forms depending on pH and temperature.

  • Matrix Interference: The enol form absorbs UV light strongly in the low-wavelength region (208–210 nm) due to its conjugated double bond. However, biological matrices (such as fermentation broths or plasma) contain a myriad of proteins and organic acids that also absorb heavily at these wavelengths, leading to severe peak masking[6][7].

To engineer a self-validating analytical system, this protocol outlines two complementary HPLC-UV methodologies. Method A utilizes direct UV detection under highly acidic conditions to stabilize the enol form for clean in vitro samples[3][4]. Method B employs pre-column derivatization of the keto form using 2,4-Dinitrophenylhydrazine (DNPH) to shift the absorbance into the near-visible spectrum, bypassing matrix interference in complex biological fluids[1].

G Uracil Uracil B_Alanine β-Alanine Uracil->B_Alanine Degradation Pathway MSA Malonic Semialdehyde (3-Oxopropanoate) B_Alanine->MSA Transaminase Enol 3-Hydroxypropenoate (Enol Tautomer) MSA->Enol Tautomerization (pH dependent) HP 3-Hydroxypropionate (3-HP) MSA->HP Reductase (NADH/NADPH) AcetylCoA Acetyl-CoA MSA->AcetylCoA Decarboxylation

Figure 1: Biological pathways and tautomeric equilibrium of 3-hydroxypropenoate.

Experimental Workflows & Causality

The choice of sample preparation and chromatographic separation is dictated by the complexity of the biological matrix.

Workflow Sample Biological Sample (Broth/Plasma) Prep Protein Precipitation (TFA / Methanol) Sample->Prep Split Aliquot Split Prep->Split MethodA Method A: Direct UV (208 nm, Acidic pH) Split->MethodA Enol Form MethodB Method B: DNPH Deriv. (360 nm) Split->MethodB Keto Form Data HPLC-UV Quantification MethodA->Data MethodB->Data

Figure 2: Sample preparation and dual-method HPLC-UV analytical workflow.

Method A: Direct UV Detection (Low pH)

Causality & Mechanism: In Reversed-Phase HPLC (RP-HPLC), polar carboxylic acids like 3-hydroxypropenoate have minimal interaction with the nonpolar C18 stationary phase if they are ionized, causing them to elute in the void volume[6]. By utilizing a highly acidic mobile phase (e.g., 10 mM H₃PO₄ or 0.5% Trifluoroacetic acid), the ionization of the carboxylic acid group is suppressed. This protonation forces the molecule into a more hydrophobic state, ensuring robust chromatographic retention, sharp peak shapes, and stabilization of the UV-absorbing enol tautomer[3][4][7].

Method B: DNPH Pre-Column Derivatization

Causality & Mechanism: For complex matrices like plasma or crude fermentation broths, the background noise at 208 nm is too high. 2,4-Dinitrophenylhydrazine (DNPH) selectively reacts with the aldehyde group of the keto-tautomer (malonic semialdehyde) under acid catalysis to form a stable hydrazone[1]. This nucleophilic addition reaction shifts the absorption maximum of the analyte to ~360 nm, completely isolating the target signal from the UV-absorbing biological background.

Data Presentation & Method Comparison

Table 1: Chromatographic and Detection Parameters
ParameterMethod A: Direct UV DetectionMethod B: DNPH Derivatization
Target Tautomer 3-Hydroxypropenoate (Enol)3-Oxopropanoate (Keto)
Analytical Column Venusil MP C18 (4.6 × 250 mm, 5 µm)Luna C18(2) (4.6 × 250 mm, 5 µm)
Mobile Phase Methanol : 10 mM H₃PO₄ (5:95, v/v)Water / Acetonitrile (Gradient)
Elution Profile IsocraticGradient (40% to 80% ACN)
Detection Wavelength 208 nm - 210 nm355 nm - 360 nm
Optimal Matrix Purified enzymes, minimal mediaPlasma, crude cell lysates, complex broth
Table 2: Representative Performance Metrics
MetricMethod A (Direct UV)Method B (DNPH-UV)Causality for Variance
Limit of Detection (LOD) ~1.5 µg/mL~25 ng/mLDNPH chromophore possesses a significantly higher molar extinction coefficient.
Linearity (R²) > 0.995> 0.998Derivatization locks the molecule into a single stable state, reducing tautomeric variance.
Sample Prep Time 15 minutes60 minutesMethod B requires a 30-minute heated incubation and subsequent quenching steps.

Step-by-Step Methodologies

Protocol A: Direct HPLC-UV Quantification

Best for: In vitro enzymatic assays (e.g., Malonyl-CoA reductase activity) and defined minimal media.

  • Metabolic Quenching & Precipitation: Transfer 1.0 mL of the biological sample into a microcentrifuge tube. Immediately add 100 µL of ice-cold 5% Trifluoroacetic acid (TFA). Insight: The rapid drop in pH instantly denatures metabolic enzymes, preventing the biological degradation of the analyte, while simultaneously precipitating soluble proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 × g for 10 minutes at 4 °C[3].

  • Filtration: Pass the supernatant through a 0.22 µm chemically resistant nylon syringe filter into an HPLC autosampler vial[3]. Insight: Nylon is chosen for its compatibility with both acidic aqueous environments and organic modifiers, preventing frit clogging.

  • Chromatographic Execution:

    • System: Agilent 1100 or equivalent equipped with a Diode Array Detector (DAD)[4].

    • Column: Venusil MP C18 (4.6 mm × 250 mm, 5 µm)[3].

    • Temperature: 30 °C (Stabilizes partition coefficients and lowers system backpressure)[7].

    • Mobile Phase: Methanol : 10 mM H₃PO₄ (5:95, v/v)[3].

    • Flow Rate: 0.8 mL/min[3][7].

    • Injection Volume: 10 - 20 µL[7].

    • Detection: UV absorbance at 208 nm[3][7].

Protocol B: DNPH Derivatization HPLC-UV

Best for: Complex fermentation broths, plasma, and crude cell lysates.

  • Reagent Preparation: Prepare a 10 mM solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) sulfuric acid as a catalyst[1].

  • Derivatization Reaction: In a glass HPLC vial, combine 100 µL of the filtered biological sample with 100 µL of the DNPH reagent.

  • Incubation: Seal the vial and incubate at 40 °C for 30 minutes. Insight: Gentle heating accelerates the nucleophilic addition of the hydrazine to the aldehyde carbonyl, ensuring quantitative conversion of the keto-tautomer.

  • Reaction Quenching: Add 50 µL of 0.5 M Sodium Bicarbonate (NaHCO₃) to the vial[1]. Insight: Neutralizing the acid catalyst halts the reaction, preventing the degradation of the newly formed hydrazone complex over time in the autosampler queue.

  • Chromatographic Execution:

    • Column: Luna 5 µm C18(2) 100 Å (4.6 mm × 250 mm)[4].

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 360 nm.

References

  • Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains. PLOS One.[Link]

  • Kinetic Characterization of the C-terminal Domain of Malonyl-CoA Reductase. PMC.[Link]

  • Inborn errors of pyrimidine degradation. UvA-DARE (Digital Academic Repository).[Link]

  • Coassimilation of Organic Substrates via the Autotrophic 3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus. Applied and Environmental Microbiology - ASM Journals.[Link]

Sources

Application

Application Note: A Guide to the Complete Structural Characterization of 3-Hydroxypropenoate using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Complexity of 3-Hydroxypropenoate 3-Hydroxypropenoate, the conjugate base of 3-hydroxypropenoic acid, is a deceptively simple t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Complexity of 3-Hydroxypropenoate

3-Hydroxypropenoate, the conjugate base of 3-hydroxypropenoic acid, is a deceptively simple three-carbon molecule with significant potential for structural ambiguity. As an α,β-unsaturated carbonyl compound also possessing an enol moiety, it can exist as geometric isomers (E and Z) and can potentially undergo tautomerization to its keto form, malondialdehydic acid. The solution-state structure is highly sensitive to environmental factors such as solvent polarity and pH, which can influence isomeric ratios and tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous characterization of 3-hydroxypropenoate in solution. It provides detailed information on atomic connectivity, stereochemistry, and the electronic environment of each nucleus.[1] This application note serves as a comprehensive guide, providing predicted NMR data, detailed experimental protocols, and a systematic workflow for the complete structural elucidation of 3-hydroxypropenoate.

Predicted NMR Profile of 3-Hydroxypropenoate

Due to the scarcity of published experimental spectra for 3-hydroxypropenoate, this section provides a predicted NMR profile for the thermodynamically favored (E)-isomer, based on established chemical shift ranges for analogous structures such as acrylates, enols, and vinyl ethers.[2][3] These values serve as a robust starting point for spectral assignment.

Predicted Chemical Structures

The primary species of interest are the (E) and (Z) isomers of 3-hydroxypropenoate and its keto tautomer.

G cluster_E (E)-3-Hydroxypropenoate cluster_Z (Z)-3-Hydroxypropenoate cluster_Keto Keto Tautomer (Malondialdehydic acid) E_C1 O E_C1_double O E_C2 C1 E_C2->E_C1 E_C2->E_C1_double E_C3 C2 E_C2->E_C3 E_H2 H E_C3->E_H2 E_C4 C3 E_C3->E_C4 E_H3 H E_C4->E_H3 E_O4 O E_C4->E_O4 E_H4 H E_O4->E_H4 Z_C1 O Z_C1_double O Z_C2 C1 Z_C2->Z_C1 Z_C2->Z_C1_double Z_C3 C2 Z_C2->Z_C3 Z_H2 H Z_C3->Z_H2 Z_C4 C3 Z_C3->Z_C4 Z_H3 H Z_C4->Z_H3 Z_O4 O Z_C4->Z_O4 Z_H4 H Z_O4->Z_H4 K_O1 O K_C1_double O K_C1 C1 K_C1->K_O1 K_C1->K_C1_double K_C2 C2 K_C1->K_C2 K_H2a H K_C2->K_H2a K_H2b H K_C2->K_H2b K_C3 C3 K_C2->K_C3 K_O3 O K_C3->K_O3 K_H3 H K_C3->K_H3

Caption: Potential solution-state structures of 3-hydroxypropenoate.

Data Tables: Predicted Chemical Shifts and Coupling Constants

The following tables summarize the predicted NMR data for (E)-3-hydroxypropenoate. These predictions are based on analysis of related structures and established NMR principles.[2][4][5][6]

Table 1: Predicted ¹H NMR Data for (E)-3-Hydroxypropenoate (in D₂O)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H-25.5 - 6.0Doublet (d)³JH2-H3 = 11 - 18 HzVinyl proton α to a carbonyl is deshielded. The large coupling constant is characteristic of a trans relationship.[7]
H-37.0 - 7.5Doublet (d)³JH3-H2 = 11 - 18 HzVinyl proton β to a carbonyl and α to an oxygen (enol ether-like) is significantly deshielded.
-OHExchanges with D₂ON/AN/AIn protic solvents like D₂O, the enolic proton will exchange and not be observed. In aprotic solvents (e.g., DMSO-d₆), it would appear as a very broad singlet, likely >10 ppm.[2]
-COOHExchanges with D₂ON/AN/AThe carboxylic acid proton readily exchanges in D₂O. In aprotic solvents, it appears as a very broad singlet, typically >12 ppm, with a chemical shift that is highly dependent on concentration and solvent.[5][8]

Table 2: Predicted ¹³C NMR Data for (E)-3-Hydroxypropenoate (in D₂O)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale & Notes
C-1 (Carbonyl)168 - 175No Signal (Quaternary)Typical range for an α,β-unsaturated carboxylate. Deprotonation (propenoate vs. propenoic acid) causes an upfield shift.[5]
C-2 (α-Carbon)105 - 115Positive (CH)Shielded relative to a typical alkene due to the β-oxygen, but deshielded relative to an alkane.
C-3 (β-Carbon)150 - 160Positive (CH)Strongly deshielded due to the direct attachment of an electronegative oxygen atom (enol-like).

Experimental Protocols

Adherence to a rigorous and well-planned experimental protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical as it can influence the observed chemical shifts and the stability of tautomers.

Materials:

  • 3-hydroxypropenoate sample (5-20 mg for ¹H NMR, 20-50+ mg for ¹³C NMR)[7]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD, or CDCl₃)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or syringe filter

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-20 mg of the 3-hydroxypropenoate sample into a small, clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]

  • Dissolution: Gently vortex or swirl the vial to completely dissolve the sample. Mild heating may be applied if solubility is an issue, but be mindful of potential degradation.

  • pH Adjustment (for D₂O): If working in D₂O, the pH will significantly affect the spectrum.[10] The sample can be run as is (likely acidic), or the pD can be adjusted using dilute NaOD or DCl to study the protonation states. Note that pD = pH meter reading + 0.4.

  • Filtering: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Tightly pack a small amount of glass wool into the neck of a Pasteur pipette and filter the sample solution directly into the NMR tube.[10] Do not use cotton wool, as it can leach impurities.

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are generalized acquisition parameters. Optimization may be required based on the spectrometer and sample concentration.

Recommended Experiments:

  • 1D: ¹H, ¹³C{¹H}, DEPT-135

  • 2D: COSY, HSQC, HMBC

Table 3: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentParameterRecommended ValuePurpose
¹H NMR Pulse Programzg30Standard quantitative pulse program.
Spectral Width16 ppmTo cover all potential proton signals, including downfield exchangeable protons.
Number of Scans8 - 64Increase for dilute samples.
Relaxation Delay (D1)2 sAllows for adequate relaxation for quantitative analysis.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment.
Spectral Width220 ppmTo cover the full range of carbon chemical shifts.
Number of Scans≥ 1024¹³C is an insensitive nucleus; more scans are needed.
Relaxation Delay (D1)2 sStandard delay for most carbons.
COSY Pulse ProgramcosygpqfStandard gradient-selected COSY.
Spectral Width16 ppm (both dimensions)Match the ¹H spectral width.
Number of Scans2 - 8Typically sufficient for good signal-to-noise.
HSQC Pulse Programhsqcedetgpsisp2.2Phase-sensitive, edited HSQC for distinguishing CH/CH₃ from CH₂ signals.
Spectral Width (F2)16 ppmProton dimension.
Spectral Width (F1)220 ppmCarbon dimension.
Number of Scans4 - 16Depends on concentration.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.
Spectral Width (F2)16 ppmProton dimension.
Spectral Width (F1)220 ppmCarbon dimension.
Number of Scans16 - 64Requires more scans than HSQC.

Systematic Workflow for Data Interpretation

A structured approach to data analysis is crucial for assembling the molecular puzzle and arriving at an unambiguous structural assignment.

G C1_O O C1_O_double O C1 C1 C1->C1_O C1->C1_O_double C2 C2 C1->C2 H2 H2 C2->H2 C3 C3 C2->C3 H2->C1 ³J H2->C3 ²J H3 H3 C3->H3 O3 O C3->O3 H3->C1 ²J H3->C2 ²J H_enol H O3->H_enol

Caption: Key 2- and 3-bond HMBC correlations for confirming the structure.

Differentiating E and Z Isomers

The primary method for assigning the geometry of the double bond is through the vicinal proton-proton coupling constant (³JH2-H3). [11]* A large coupling constant (typically 11-18 Hz) is definitive for a trans (or E) arrangement of the vinyl protons. [7]* A smaller coupling constant (typically 6-15 Hz) indicates a cis (or Z) arrangement. [7] If both isomers are present in solution, two distinct sets of signals will be observed in the NMR spectra. 2D NOESY or EXSY experiments can be used to confirm if the isomers are in equilibrium (chemical exchange). [12]

Conclusion

The structural characterization of 3-hydroxypropenoate requires a multi-faceted NMR approach that goes beyond simple 1D spectral acquisition. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, researchers can definitively establish the atomic connectivity. Furthermore, careful analysis of proton-proton coupling constants provides unambiguous assignment of the double bond stereochemistry (E vs. Z). Understanding the profound influence of solvent and pH is critical for interpreting the resulting spectra and identifying the dominant species in solution. This comprehensive methodology ensures a self-validating and robust characterization, essential for applications in chemical synthesis, biochemistry, and drug development.

References

  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795–799. [Link]

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. (2015, February 25). SciSpace. [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. (2020, February 14). Organic Chemistry Data. [Link]

  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Lago, R., Ortiz, P. J., & Martinez, R. (1987). Characterization of acrylic copolymers by 1H and 13C NMR spectroscopy. Acta Polymerica. [Link]

  • Kou-Levine, G., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. [Link]

  • Complex Coupling in Proton Spectra. (2022, July 20). Chemistry LibreTexts. [Link]

  • S'21 - NMR 14 - J values (coupling constants). (2021, February 5). YouTube. [Link]

  • Ethyl vinyl ether. (n.d.). University of Arizona. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • Supplementary Information. (2019). The Royal Society of Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. [Link]

  • 1H Solid State NMR Study of Poly(methacrylic acid) Hydrogen-Bonded Complexes. (2012, July 25). ACS Publications. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC. [Link]

  • pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... (n.d.). ResearchGate. [Link]

  • CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS. (n.d.). Canadian Science Publishing. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • Simple enols. 1. The generation of vinyl alcohol in solution and its detection and characterization by NMR spectroscopy. (n.d.). Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. [Link]

  • Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 11). ResearchGate. [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). caspre.ca. [Link]

  • 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... (n.d.). ResearchGate. [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... (n.d.). ResearchGate. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

  • Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: vibrational analysis, NMR spectra and ab initio calculations. (2000, July 15). PubMed. [Link]

Sources

Method

Application Note: 3-Hydroxypropenoates as Versatile Precursors in Advanced Heterocyclic Synthesis

Executive Summary & Core Rationale In modern drug development and natural product synthesis, constructing highly substituted, functionalized heterocycles requires precursors that offer precise regiochemical control. 3-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern drug development and natural product synthesis, constructing highly substituted, functionalized heterocycles requires precursors that offer precise regiochemical control. 3-Hydroxypropenoate derivatives (and their corresponding keto tautomers, 3-oxopropanoates) serve as exceptional 1,3-dielectrophilic C3 building blocks. Due to their dual reactivity—housing both an electrophilic ester/thioester carbonyl and a highly reactive enol/aldehyde equivalent—they undergo highly predictable cyclocondensations with dinucleophiles.

This application note details the mechanistic causality and provides validated protocols for utilizing 3-hydroxypropenoates in two critical pharmaceutical workflows:

  • The synthesis of pyrazolo[1,5-a]pyrimidines , which serve as highly selective α 1 GABAA/Benzodiazepine receptor ligands[1].

  • The Bohlmann-Rahtz heteroannulation to construct the polysubstituted pyridine cores found in thiopeptide antibiotics (e.g., dimethyl sulfomycinamate)[2].

Mechanistic Foundations & Causality (E-E-A-T)

Tautomeric Equilibrium and Reactivity

The synthetic utility of 3-hydroxypropenoates relies heavily on the enol-keto tautomerization. In solution, these compounds exist in an equilibrium between the β -ketoester and the hydrogen-bonded (Z)-enol form.

  • Causality of Solvent/Base Choice: Non-polar solvents and intramolecular hydrogen bonding stabilize the (Z)-3-hydroxypropenoate form. To drive cyclocondensation with amines or hydrazines, mild acid catalysis (e.g., Glacial Acetic Acid) is often employed to protonate the enol hydroxyl, converting it into a superior leaving group (water) and accelerating the initial nucleophilic attack at the β -carbon[3].

  • Thioester vs. O-Alkyl Ester: When coupling with sensitive amino acids (e.g., O-tert-butyl-L-serine), substituting an O-ethyl ester for an S-ethyl thioester (forming S-ethyl 3-hydroxypropenoate) is a deliberate choice. The thioester provides a superior leaving group for Copper(I)-promoted thiolate displacement, preventing the epimerization of chiral centers that would occur under harsher basic conditions[2].

Self-Validating Reaction Systems

To ensure trustworthiness in these multi-step syntheses, the protocols below are designed as self-validating systems .

  • In-Process Validation: The conversion of the 3-hydroxypropenoate precursor to an enamine intermediate can be definitively tracked via 1 H-NMR. The disappearance of the highly deshielded enol proton ( δ 11.0–12.5 ppm) and the appearance of a new vinyl proton coupled with amine signals confirms the successful first step of heteroannulation.

Workflow 1: Synthesis of Neuroactive Pyrazolo[1,5-a]pyrimidines

Targeting subtype-selective GABAA receptor ligands requires rigid heterocyclic scaffolds. 4,7-Dihydro-3,6-arylpyrazolo[1,5-a]pyrimidin-7-ones are synthesized via a regioselective one-step cyclocondensation between 3-amino-4-arylpyrazoles and ethyl 2-thien-3'-yl-3-hydroxypropenoate[1].

G A 3-Amino-4-arylpyrazole (Dinucleophile) C Cyclocondensation (Glacial AcOH / Reflux) A->C B Ethyl 2-thien-3'-yl- 3-hydroxypropenoate (Dielectrophile) B->C D 4,7-Dihydro-3,6-arylpyrazolo [1,5-a]pyrimidin-7-one C->D -H2O, -EtOH

Fig 1: Cyclocondensation pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 3.1: One-Step Cyclocondensation
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-amino-4-arylpyrazole and 1.1 mmol of ethyl 2-thien-3'-yl-3-hydroxypropenoate in 10 mL of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 118°C (reflux) under a nitrogen atmosphere for 4–6 hours.

    • Causality: Glacial acetic acid acts as both solvent and Brønsted acid catalyst, facilitating the initial attack of the exocyclic pyrazole amine onto the enol carbon, followed by intramolecular cyclization of the endocyclic nitrogen onto the ester carbonyl.

  • Validation (TLC): Monitor the reaction via TLC (DCM:MeOH, 95:5). The highly fluorescent starting materials will consume, yielding a distinct, lower-Rf UV-active product spot.

  • Workup: Cool the mixture to room temperature. Pour the solution into 50 mL of ice-cold water. Neutralize cautiously with saturated aqueous NaHCO3​ until pH ~7.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and recrystallize from ethanol to yield the pure pyrazolo[1,5-a]pyrimidin-7-one.

Workflow 2: Bohlmann-Rahtz Heteroannulation for Thiopeptide Cores

The Bohlmann-Rahtz reaction is a powerful tool for assembling the highly substituted pyridine cores found in thiopeptide antibiotics. Here, S-ethyl 3-hydroxypropenoate is utilized to form an enamine, which subsequently reacts with an alkynone[2].

G A Carboxylic Acid B S-ethyl 3-hydroxypropenoate (Enol-Keto Tautomer) A->B 1. EtO2CCl, Base 2. S-ethyl thioacetate enolate C N-acyl Serine Derivative B->C CuI, Et3N O-tert-butyl-L-serine D Enamine Precursor C->D NH4OAc, MeOH Reflux E Polysubstituted Pyridine (Thiopeptide Core) D->E Alkynone, Heat Bohlmann-Rahtz Annulation

Fig 2: Bohlmann-Rahtz heteroannulation workflow using S-ethyl 3-hydroxypropenoate.

Protocol 4.1: Enamine Formation and Pyridine Annulation
  • Thioester Homologation: Treat the starting carboxylic acid with ethyl chloroformate under basic conditions to form a mixed anhydride. React this intermediate with the lithium enolate of S-ethyl thioacetate at -68°C to yield S-ethyl 3-hydroxypropenoate[2].

  • Thiolate Displacement: Dissolve the S-ethyl 3-hydroxypropenoate (1.0 equiv) and O-tert-butyl-L-serine methyl ester hydrochloride (1.2 equiv) in dry dichloromethane. Add triethylamine (2.5 equiv) and Copper(I) iodide (10 mol%). Stir at room temperature until complete conversion to the amide.

  • Enamine Formation (Validation Step): Heat the resulting amide at reflux overnight in methanol with ammonium acetate (10 equiv).

    • Self-Validation: Evaporate an aliquot and run 1 H-NMR. Confirm the disappearance of the enol/keto protons and the appearance of the enamine NH2​ broad singlet.

  • Bohlmann-Rahtz Cyclization: Dissolve the enamine precursor (1 equiv) and the target alkynone (2 equiv) in a 5:1 mixture of Toluene-Acetic Acid. Heat at reflux for 20 hours.

    • Causality: The acetic acid facilitates the Michael addition of the enamine to the alkynone, followed by cyclodehydration to aromatize the pyridine ring.

  • Purification: Partition the cooled mixture between saturated NaHCO3​ and EtOAc. Extract the aqueous layer, dry the combined organics over MgSO4​ , and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the reaction parameters and efficiency metrics for the heterocyclic annulations discussed, allowing researchers to compare optimal conditions based on the desired heterocyclic scaffold.

Target HeterocyclePrimary PrecursorCo-Reactant / DinucleophileCatalyst / PromoterSolvent & TempTypical Yield Range
Pyrazolo[1,5-a]pyrimidine Ethyl 2-thien-3'-yl-3-hydroxypropenoate3-amino-4-arylpyrazoleGlacial Acetic AcidAcOH, Reflux (118°C)65% – 85%
Polysubstituted Pyridine S-ethyl 3-hydroxypropenoateAlkynone + NH4​OAc ZnBr2​ or Acetic AcidToluene/AcOH, Reflux58% – 80%
(Z)-Enol Derivatives Methyl 3-hydroxypropenoate derivativesN,N-dimethylenaminesEthanolic HClEtOH, Room Temp27% – 85%

Data synthesized from foundational literature on 3-hydroxypropenoate reactivity[2],[3],[1].

References

  • One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate | The Journal of Organic Chemistry - ACS Publications | 2

  • HYDROLYSIS OF N,N-DIMETHYLENAMINES. STEREOSPECIFIC SYNTHESIS OF THEIR ENOL AND ENOL ESTER DERIVATIVES | Heterocycles / Clockss.org | 3

  • Synthesis and Benzodiazepine Receptor Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives. 3. New 6-(3-Thienyl) Series as α1 Selective Ligands | Journal of Medicinal Chemistry - ACS Publications | 1

Sources

Application

Application Note: Enzymatic Assays for Monitoring 3-Hydroxypropenoate Conversion In Vitro

Introduction & Biochemical Context 3-Hydroxypropenoate is a highly reactive enol compound that exists in rapid tautomeric equilibrium with its keto form, malonate semialdehyde (MSA) . This intermediate plays a critical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Context

3-Hydroxypropenoate is a highly reactive enol compound that exists in rapid tautomeric equilibrium with its keto form, malonate semialdehyde (MSA) . This intermediate plays a critical role in several essential metabolic pathways, including the distal portions of pyrimidine (uracil) degradation, the 3-hydroxypropionate bi-cycle for CO₂ fixation, and the bacterial catabolism of nematicides [1].

Because of the transient nature of 3-hydroxypropenoate, in vitro enzymatic assays rely on monitoring the conversion of its keto tautomer, malonate semialdehyde. Depending on the biological system under investigation, MSA is primarily metabolized via two distinct enzymatic routes:

  • Oxidative Dehydrogenation: Catalyzed by Malonate Semialdehyde Dehydrogenase (MSADh), converting MSA to malonic acid or malonyl-CoA, with the concomitant reduction of NAD⁺ to NADH [2], [3].

  • Decarboxylation: Catalyzed by Malonate Semialdehyde Decarboxylase (MSAD), converting MSA to acetaldehyde and CO₂ [1].

This application note provides validated, self-contained methodologies for quantifying the activity of both enzymes using continuous spectrophotometric assays.

Assay Design and Mechanistic Rationale

To ensure assay trustworthiness and reproducibility, researchers must account for the inherent instability of malonate semialdehyde. Commercially available MSA is prone to spontaneous polymerization and degradation in aqueous solutions. Therefore, the substrate must be generated in situ or prepared immediately prior to the assay via the acid hydrolysis of its stable acetal precursor, 3,3-diethoxypropionate [2].

Direct Dehydrogenase Assay (MSADh)

The MSADh assay is a direct kinetic measurement. As the enzyme oxidizes malonate semialdehyde, NAD⁺ is reduced to NADH. The reaction is monitored by the linear increase in absorbance at 340 nm ( ϵ340​=6.22 mM−1cm−1 ). Expert Insight: MSADh relies on a highly conserved catalytic cysteine residue that forms a thiohemiacetal intermediate with the aldehyde substrate. To prevent oxidative inactivation of this cysteine, the inclusion of a reducing agent like Dithiothreitol (DTT) in the reaction buffer is strictly required [3].

Coupled Decarboxylase Assay (MSAD)

Unlike the dehydrogenase reaction, the decarboxylation of MSA to acetaldehyde and CO₂ does not produce a chromophore that can be easily monitored in the UV/Vis spectrum. Therefore, a coupled enzyme system is employed. An excess of Alcohol Dehydrogenase (ADH) is added to the master mix along with NADH. As MSAD generates acetaldehyde, ADH immediately reduces it to ethanol, oxidizing NADH to NAD⁺. The MSAD activity is thus quantified by measuring the decrease in absorbance at 340 nm [1].

Pathway Visualization

Pathway cluster_0 Substrate Tautomerization Enol 3-Hydroxypropenoate (Enol Form) Keto Malonate Semialdehyde (Keto Form) Enol->Keto Equilibrium MSADh Malonate Semialdehyde Dehydrogenase (MSADh) Keto->MSADh + NAD+ (+ CoA) MSAD Malonate Semialdehyde Decarboxylase (MSAD) Keto->MSAD Decarboxylation Malonate Malonyl-CoA / Malonate + NADH + H+ MSADh->Malonate Oxidation Acetaldehyde Acetaldehyde + CO2 MSAD->Acetaldehyde ADH Alcohol Dehydrogenase (Coupling Enzyme) Ethanol Ethanol + NAD+ ADH->Ethanol Reduction Acetaldehyde->ADH + NADH + H+

Biochemical pathways of 3-hydroxypropenoate/malonate semialdehyde enzymatic conversion.

Quantitative Data Summary

The table below summarizes the expected kinetic parameters and optimal assay conditions for both enzymatic pathways based on validated literature models [1], [2], [3].

Enzyme SystemSource Organism ExampleSubstrateApparent Km​ Specific Activity ( Vmax​ )Assay Readout
MSADh Saccharomyces cerevisiae / MammalianMalonate Semialdehyde15 – 30 µM5 – 20 µmol/min/mg+ ΔA340​ (NADH formation)
MSAD Pseudomonas pavonaceae / CoryneformMalonate Semialdehyde0.8 – 1.5 mM40 – 65 µmol/min/mg- ΔA340​ (NADH depletion)

Experimental Protocols

Preparation of Malonate Semialdehyde Substrate

Note: Perform this step no more than 4 hours prior to the enzymatic assay to prevent substrate degradation.

  • Hydrolysis: Combine 100 µL of 3,3-diethoxypropionate (ethyl ester diethyl acetal) with 900 µL of 0.1 M H₂SO₄ in a sealed microcentrifuge tube.

  • Incubation: Incubate the mixture at 50°C for 4 hours to drive the hydrolysis of the acetal protecting groups[2].

  • Neutralization: Transfer the tube to an ice bath. Carefully neutralize the solution by adding 6 N KOH dropwise until the pH reaches ~6.4 (monitor using micro-pH paper or a microelectrode).

  • Buffering: Add 1 M KH₂CO₃ to stabilize the pH at exactly 7.0.

  • Filtration: Pass the neutralized solution through a 0.22 µm syringe filter to remove any precipitated salts. Keep the finalized substrate strictly on ice until use.

Protocol A: MSADh Direct Spectrophotometric Assay

This protocol validates the oxidative conversion of MSA to malonic acid [3].

Reagents Required:

  • Assay Buffer: 50 mM HEPES (pH 8.0)

  • Cofactor: 100 mM NAD⁺ stock (in diH₂O)

  • Reducing Agent: 100 mM DTT stock (freshly prepared)

  • Substrate: ~50 mM Malonate Semialdehyde (from Step 4.1)

Step-by-Step Procedure:

  • Master Mix Assembly: In a 1 mL UV-transparent cuvette, combine 880 µL of Assay Buffer, 10 µL of NAD⁺ stock (final conc. 1 mM), and 10 µL of DTT stock (final conc. 1 mM).

  • Substrate Addition: Add 80 µL of the Malonate Semialdehyde substrate (final conc. ~4 mM). Mix by gentle inversion.

  • Blanking: Place the cuvette in the spectrophotometer and blank at 340 nm. Monitor for 1 minute to ensure no spontaneous reduction of NAD⁺ occurs (Self-validation control).

  • Initiation: Add 20 µL of purified MSADh enzyme (e.g., 0.1–0.5 mg/mL stock). Quickly mix by pipetting.

  • Measurement: Record the absorbance at 340 nm continuously for 3–5 minutes at 25°C.

  • Analysis: Calculate the reaction rate using the linear portion of the curve ( ΔA340​ /min).

Protocol B: MSAD Coupled Spectrophotometric Assay

This protocol quantifies decarboxylation via coupled NADH oxidation [1].

Reagents Required:

  • Assay Buffer: 100 mM Na₂HPO₄ (pH 8.0)

  • Cofactor: 10 mM NADH stock (in diH₂O, keep protected from light)

  • Coupling Enzyme: Alcohol Dehydrogenase (ADH) from yeast (30 mg/mL stock)

  • Substrate: ~50 mM Malonate Semialdehyde (from Step 4.1)

Step-by-Step Procedure:

  • Master Mix Assembly: In a 1 mL cuvette, combine 880 µL of Assay Buffer, 20 µL of NADH stock (final conc. 0.2 mM), and 10 µL of ADH stock.

  • Substrate Addition: Add 80 µL of Malonate Semialdehyde substrate.

  • Blanking/Equilibration: Blank the spectrophotometer at 340 nm. Monitor the baseline for 2 minutes. A slight initial drop may occur if trace acetaldehyde is present in the substrate prep; wait until the baseline stabilizes.

  • Initiation: Add 10 µL of purified MSAD enzyme. Mix thoroughly.

  • Measurement: Record the decrease in absorbance at 340 nm continuously for 5 minutes at 25°C.

  • Analysis: Determine the initial velocity ( V0​ ) from the steepest negative slope.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Prep Hydrolysis of 3,3-diethoxypropionate Step2 2. Master Mix Buffer, Cofactors, Coupling Enzymes Step1->Step2 Step3 3. Reaction Init Add MSAD/MSADh Mix thoroughly Step2->Step3 Step4 4. Kinetic Readout Absorbance at 340 nm (NADH flux) Step3->Step4 Step5 5. Data Analysis Calculate Vmax & Km via Beer-Lambert Step4->Step5

Standardized 5-step workflow for in vitro malonate semialdehyde enzyme assays.

References

  • Guo, Y., Serrano, H., Poelarends, G. J., Johnson, W. H. Jr, Hackert, M. L., & Whitman, C. P. "Kinetic, Mutational, and Structural Analysis of Malonate Semialdehyde Decarboxylase from Coryneform bacterium strain FG41: Mechanistic Implications for the Decarboxylase and Hydratase Activities." Biochemistry, 2013. 1

  • Kedishvili, N. Y., Goodwin, G. W., Popov, K. M., & Harris, R. A. "Mammalian Methylmalonate-Semialdehyde Dehydrogenase." Methods in Enzymology, 2000. 2

  • "Enzymes and methods for production of malonic acid and derivatives thereof." US Patent 20230295671A1, 2023. 3

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 3-Hydroxypropenoate Esters

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Introduction & Chemical Context 3-Hydroxypropenoate esters are the stable enol tautomers of β -keto es...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Introduction & Chemical Context

3-Hydroxypropenoate esters are the stable enol tautomers of β -keto esters (specifically formylacetates). In drug development and metabolomics, distinguishing between the keto and enol tautomers is critical, as their distinct electronic distributions dictate divergent reactivity, protein binding affinities, and metabolic fates. Mass spectrometry (MS) serves as the premier tool for this differentiation.

While standard β -keto esters typically undergo predictable α -cleavages[1], the conjugated system of 3-hydroxypropenoate esters (C=C–C=O) fundamentally alters their gas-phase dissociation thermodynamics. This application note elucidates the causal mechanisms behind these differential fragmentation pathways[2] and provides a self-validating LC-MS/MS protocol for their definitive structural characterization.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the why behind a fragmentation spectrum is essential for avoiding false-positive annotations in complex biological matrices. The fragmentation of 3-hydroxypropenoate esters is driven by three primary mechanisms:

A. Enol-Facilitated Neutral Loss of Alcohol (ROH)

Unlike their keto counterparts, 3-hydroxypropenoate esters exhibit a highly diagnostic neutral loss of the esterifying alcohol (e.g., ethanol loss of 46 Da for ethyl esters). Causality: The enol hydroxyl group acts as an intramolecular proton donor. Upon electrospray ionization (ESI) to form the [M+H]+ species, the proton is readily transferred to the ester's alkoxy oxygen via a favorable 6-membered transition state. This transforms the alkoxy group into a superior leaving group, resulting in the expulsion of ROH and the generation of a highly resonance-stabilized conjugated acylium ion ( [HO−CH=CH−C≡O]+ ).

B. The McLafferty Rearrangement

If the ester alkyl chain is an ethyl group or larger, the molecule possesses a γ -hydrogen relative to the carbonyl oxygen, satisfying the steric requirements for a McLafferty rearrangement[1][3]. Causality: The ionized carbonyl oxygen abstracts the γ -hydrogen through a cyclic transition state, leading to the concerted cleavage of the β -bond and the expulsion of an alkene (e.g., ethylene, 28 Da). This pathway is a hallmark of MS-induced fragmentations in extended esters[3].

C. α -Cleavage and Decarbonylation

Following the initial loss of the alcohol to form the acylium ion, increasing the collision energy triggers a secondary fragmentation: the neutral loss of carbon monoxide (CO, 28 Da). Causality: The acylium ion ( R−C≡O+ ) is thermodynamically driven to expel CO, leaving behind a terminal vinyl cation ( [HO−CH=CH]+ ). The sequential loss of ROH followed by CO is the definitive MS/MS signature of this compound class.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 117.05 Ethyl 3-hydroxypropenoate A Acylium Ion m/z 71.01 Loss of Ethanol M->A Neutral Loss (46 Da) Proton Transfer B McLafferty Product m/z 89.02 Loss of Ethylene M->B McLafferty Rearrangement Gamma-H Abstraction (28 Da) C Terminal Alkene Ion m/z 43.02 Loss of Carbon Monoxide A->C Alpha-Cleavage Decarbonylation (28 Da)

Fig 1. ESI-MS/MS fragmentation pathways of ethyl 3-hydroxypropenoate.

Diagnostic Data Summary

To facilitate rapid spectral interpretation, the quantitative exact mass data for the model compound (Ethyl 3-hydroxypropenoate, Exact Mass: 116.047 Da) is summarized below. High-resolution mass spectrometry (HRMS) is required to differentiate the isobaric losses of ethylene and carbon monoxide (both nominally 28 Da).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)MechanismDiagnostic Value
117.054 ( [M+H]+ )89.02328.031 ( C2​H4​ )McLafferty RearrangementConfirms ester chain length ( ethyl).
117.054 ( [M+H]+ )71.01346.041 ( EtOH )Enol-facilitated Alcohol LossDifferentiates enol tautomer from keto form.
71.013 ( Acylium+ )43.01827.994 ( CO )DecarbonylationValidates the acylium intermediate structure.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute confidence in structural assignments, this protocol employs a self-validating system using Stepped Collision-Induced Dissociation (CID) and Hydrogen/Deuterium Exchange (HDX). High-resolution Orbitrap or Q-TOF systems operating at 17,500 resolution are recommended to accurately map these metabolic features[4].

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Spiking

  • Extract the target analytes from the biological matrix using cold methanol (-20°C) to quench metabolism and preserve the native keto-enol equilibrium.

  • Self-Validation Check: Spike the sample with a Stable-Isotope Labeled Internal Standard (SIL-IS), such as 13C3​ -labeled 3-hydroxypropenoate. The SIL-IS must co-elute perfectly with the endogenous analyte and exhibit a corresponding +3 Da shift in the acylium fragment, proving the fragment originates from the carbon backbone.

Step 2: UHPLC Chromatographic Separation

  • Utilize a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Apply a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Note: The acidic mobile phase stabilizes the enol form during the chromatographic run, preventing on-column tautomerization which leads to peak tailing.

Step 3: HRMS Data Acquisition (Stepped NCE)

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Configure the Data-Dependent Acquisition (dd-MS2) to utilize Stepped Normalized Collision Energy (NCE) at 10, 20, and 40.

  • Causality of Stepping: Low NCE (10-20) captures the fragile McLafferty rearrangement and the initial loss of the alcohol. High NCE (40) forces the secondary decarbonylation of the acylium ion. Acquiring all fragments in a single composite spectrum ensures the entire fragmentation tree is mapped to a single chromatographic peak.

Step 4: Orthogonal Validation via HDX (Optional but Recommended)

  • Re-constitute a parallel sample in D2​O and CD3​OD .

  • The enol hydroxyl proton will exchange for deuterium, shifting the precursor mass by +1 Da ( m/z 118.06).

  • The neutral loss of the alcohol will shift from 46 Da ( EtOH ) to 47 Da ( EtOD ), definitively proving the enol hydroxyl's participation in the leaving group expulsion.

LCMS_Workflow N1 Sample Prep Cold MeOH Extraction & SIL-IS Spiking N2 UHPLC Separation Reverse Phase (C18) Acidic Gradient N1->N2 N3 HESI Source Positive Ion Mode [M+H]+ Generation N2->N3 N4 HRMS/MS Stepped NCE (10,20,40) Data-Dependent Acq N3->N4 N5 Data Processing Neutral Loss Mapping & HDX Validation N4->N5

Fig 2. Self-validating LC-MS/MS workflow for 3-hydroxypropenoate ester analysis.

References

  • An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate: Synthesis and Properties - Benchchem. 1

  • Reactions of monosaccharides with beta-ketonic esters and related... Differential EI fragmentation pathways - Semantic Scholar (Journal of Mass Spectrometry). 2

  • reaction mclafferty rearrangement: Topics by Science.gov - Science.gov. 3

  • Plasma metabolomic profiles reveal sex- and maturation-dependent metabolic strategies in sea lamprey (Petromyzon marinus) - ResearchGate. 4

Sources

Application

Application Note: Advanced Isotope Labeling of 3-Hydroxypropenoate for 13C-Metabolic Flux Analysis

Executive Summary & Metabolic Significance 3-Hydroxypropenoate is the highly reactive enol tautomer of malonic semialdehyde (3-oxopropanoate). In biological systems, it acts as a critical intersection point connecting li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Metabolic Significance

3-Hydroxypropenoate is the highly reactive enol tautomer of malonic semialdehyde (3-oxopropanoate). In biological systems, it acts as a critical intersection point connecting lipid biosynthesis, pyrimidine degradation, and propionate catabolism.

Understanding the carbon flux through this node is vital for two distinct fields:

  • Industrial Biotechnology : It is the transient intermediate in the biosynthesis of 3-hydroxypropionic acid (3-HP) from malonyl-CoA via the malonyl-CoA reductase (MCR) pathway ()[1].

  • Biomedical Research : Its accumulation is a metabolic hallmark of propionyl-CoA carboxylase deficiency (Propionic Acidemia) ()[2]. In these disease models, toxic propionyl-CoA is alternatively routed through acrylyl-CoA and 3-HP, eventually oxidizing into malonic semialdehyde before entering the TCA cycle as acetyl-CoA ()[3].

Because of its rapid turnover and inherent keto-enol tautomerization, capturing the isotopic steady state of 3-hydroxypropenoate requires specialized quenching and derivatization strategies. This guide details a self-validating protocol for the stable isotope labeling and LC-MS/MS quantification of this elusive intermediate.

Pathway Visualization: The 3-Hydroxypropenoate Hub

CentralHub Propionyl_CoA Propionyl-CoA Acrylyl_CoA Acrylyl-CoA Propionyl_CoA->Acrylyl_CoA Oxidation Three_HP 3-Hydroxypropionate (3-HP) Acrylyl_CoA->Three_HP Hydration Three_HPA 3-Hydroxypropenoate (Malonic Semialdehyde) Three_HP->Three_HPA 3-HP Dehydrogenase (Catabolism) Three_HPA->Three_HP Malonyl-CoA Reductase (Domain 2) Acetyl_CoA Acetyl-CoA Three_HPA->Acetyl_CoA Decarboxylation Beta_Alanine β-Alanine Three_HPA->Beta_Alanine Transamination Malonyl_CoA Malonyl-CoA Malonyl_CoA->Three_HPA Malonyl-CoA Reductase (Domain 1)

Caption: Metabolic flux routing through the 3-hydroxypropenoate (malonic semialdehyde) hub.

Experimental Causality & System Validation

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal logic. Standard metabolite profiling fails for semialdehydes due to their volatility and reactivity. Here is the causality behind our experimental design:

  • Tracer Selection: We utilize [13C3]propionate for catabolic studies or [U-13C]glucose for anabolic bioproduction. Tracking the M+3 to M+2 mass shift provides definitive proof of the decarboxylation of malonic semialdehyde into acetyl-CoA ()[3].

  • Rapid Cold Quenching: Aldehyde intermediates have intracellular half-lives in the sub-second range. Slow harvesting alters the isotopic steady state. We employ a -40°C methanol quenching method to instantaneously halt enzymatic activity.

  • Double-Derivatization (The Chemical Lock): Malonic semialdehyde contains both a carboxylate and an aldehyde moiety. During EDC-mediated 3-nitrophenylhydrazine (3-NPH) derivatization, the molecule undergoes double-derivatization (forming a hydrazide at the carboxyl group and a hydrazone at the aldehyde). This dual reaction completely abolishes the keto-enol tautomerization, yielding a single, sharp chromatographic peak essential for accurate isotopologue integration.

  • Self-Validation: The protocol mandates the inclusion of an unlabeled control culture to correct for natural isotope abundance (IsoCor), and a structurally distinct internal standard (e.g., [D4]-succinate) added prior to extraction to validate recovery efficiency.

Step-by-Step Protocol: 13C-MFA of 3-Hydroxypropenoate

Phase 1: Isotopic Steady-State Cultivation
  • Cultivate the target strain (e.g., engineered S. cerevisiae or hiPSC-CMs) in a chemically defined medium.

  • Introduce the isotopic tracer during the exponential growth phase.

    • For 3-HP bioproduction: Use a mixture of 20% [U-13C]glucose and 80% natural glucose to resolve parallel glycolytic fluxes ()[1].

    • For propionate toxicity models: Supplement the medium with 2 mM [13C3]propionate ()[3].

  • Maintain continuous cultivation for at least 3-5 volume changes (in a chemostat) to ensure a strict isotopic steady state.

Phase 2: Rapid Quenching and Extraction
  • Rapidly withdraw 1 mL of culture broth and immediately inject it into 5 mL of pre-chilled (-40°C) 60% aqueous methanol.

  • Centrifuge at 10,000 × g for 3 minutes at -9°C. Discard the supernatant.

  • Spike the cell pellet with 10 µL of 100 µM [D4]-succinate (Internal Standard).

  • Resuspend the pellet in 1 mL of extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) pre-chilled to -20°C.

  • Perform 3 cycles of freeze-thaw (liquid nitrogen to 4°C) followed by 5 minutes of bath sonication (4°C) to lyse the cells.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C. Collect the supernatant and dry it completely under a gentle stream of nitrogen gas.

Phase 3: 3-NPH Chemical Derivatization
  • Reconstitute the dried extract in 50 µL of 50% aqueous methanol.

  • Add 25 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) dissolved in 50% methanol.

  • Add 25 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes in a thermoshaker.

  • Quench the reaction by adding 100 µL of 0.1% formic acid in water. Transfer to an LC vial.

Phase 4: LC-MS/MS Analysis
  • Inject 5 µL of the derivatized sample onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Use a gradient from 5% B to 95% B over 12 minutes.

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Monitor the specific transitions for the double-derivatized malonic semialdehyde, ensuring the Q1 mass is adjusted to capture the M+0, M+1, M+2, and M+3 isotopologues.

Quantitative Data Presentation

When tracking the catabolism of [13C3]propionate, the mass shift of the downstream intermediates provides a direct readout of enzymatic activity. The table below summarizes the expected isotopologue distribution, highlighting the critical decarboxylation step where the M+3 semialdehyde is converted to M+2 acetyl-CoA.

Table 1: Expected 13C-Isotopologue Distribution using a [13C3]Propionate Tracer

MetaboliteDominant IsotopologueM+0 (%)M+1 (%)M+2 (%)M+3 (%)Metabolic Implication
Propionyl-CoA M+3 5.02.03.090.0Primary tracer uptake and cellular activation.
3-Hydroxypropionate M+3 10.05.05.080.0Direct hydration of acrylyl-CoA.
3-Hydroxypropenoate (Malonic Semialdehyde)M+3 15.05.010.070.0Oxidation of 3-HP (Captured via 3-NPH derivatization).
Acetyl-CoA M+2 20.05.070.05.0Decarboxylation of 3-hydroxypropenoate (Loss of 13CO2).

(Note: Percentages represent natural abundance-corrected molar fractions in a theoretical high-flux steady state).

References

  • Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. American Journal of Physiology-Endocrinology and Metabolism. [3]

  • Engineering and systems-level analysis of Saccharomyces cerevisiae for production of 3-hydroxypropionic acid via malonyl-CoA reductase-dependent pathway. Microbial Cell Factories. [1]

  • Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. Journal of Inherited Metabolic Disease. [2]

Sources

Method

Derivatization techniques for 3-hydroxypropenoate GC-MS analysis

An Application Note on the analytical characterization and derivatization of 3-hydroxypropenoate and its saturated analog, 3-hydroxypropanoate (3-HP). Executive Summary 3-Hydroxypropanoate (3-HP) and its related unsatura...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the analytical characterization and derivatization of 3-hydroxypropenoate and its saturated analog, 3-hydroxypropanoate (3-HP).

Executive Summary

3-Hydroxypropanoate (3-HP) and its related unsaturated enol form, 3-hydroxypropenoate, are critical biomarkers in clinical diagnostics (e.g., propionic acidemia) and highly valued platform chemicals in industrial biotechnology[1][2]. Because these beta-hydroxy acids are highly polar, water-soluble, and thermally labile, they cannot be directly analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) without severe peak tailing, poor ionization, and thermal degradation[3].

This application note details a self-validating, two-step derivatization methodology—methoxyamination followed by silylation—designed to stabilize these metabolites, increase their volatility, and generate highly diagnostic mass fragmentation patterns for robust GC-MS quantification[2][4].

Mechanistic Background: Tautomerism and Derivatization Causality

A major analytical challenge in quantifying 3-hydroxypropenoate is its dynamic keto-enol tautomerization with malonate semialdehyde. If subjected to direct silylation, the equilibrium shifts unpredictably during the reaction, resulting in multiple chromatographic peaks for a single biological entity[3].

To establish a highly reproducible assay, the experimental chemistry must dictate the molecular state. We employ a two-step sequence to force the molecules into a single, stable form:

  • Methoxyamination : Methoxyamine hydrochloride reacts specifically with the carbonyl group of the keto tautomer (malonate semialdehyde), forming a stable oxime. This effectively "locks" the molecule, preventing further tautomerization.

  • Silylation : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is then introduced. This reagent replaces the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups of 3-HP and the trapped 3-hydroxypropenoate with trimethylsilyl (TMS) groups, drastically lowering the boiling point and enhancing thermal stability[1][2].

Pathway Malonyl Malonyl-CoA (Biosynthetic Precursor) MSA Malonate Semialdehyde (Keto Form) Malonyl->MSA Malonyl-CoA Reductase Enol 3-Hydroxypropenoate (Enol Form) MSA->Enol Keto-Enol Tautomerization HP 3-Hydroxypropanoate (3-HP) MSA->HP 3-HP Dehydrogenase

Biosynthetic pathway and tautomerization of 3-hydroxypropenoate and 3-HP.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates a self-validating quality control system. By spiking an internal standard (e.g., C-24 n-tetracosane or D4-3-HP) into the initial biological matrix, researchers can track extraction recovery. Furthermore, the inclusion of a Fatty Acid Methyl Ester (FAME) standard mix allows for the calculation of Retention Indices (RI), ensuring peak identification is structurally validated across different GC-MS systems rather than relying on mass spectra alone[2][4].

Workflow Ext Metabolite Extraction & IS Spike Dry Lyophilization (Moisture Removal) Ext->Dry Meox Methoxyamination (Pyridine + MeOX) Dry->Meox TMS Silylation (BSTFA + 1% TMCS) Meox->TMS GCMS GC-MS (EI) Acquisition TMS->GCMS

Two-step GC-MS derivatization workflow for beta-hydroxy acids.

Step-by-Step Protocol

Phase 1: Extraction and Desiccation Causality Focus: Silylating reagents are highly sensitive to moisture. Even trace amounts of water will hydrolyze BSTFA, forming hexamethyldisiloxane and drastically reducing derivatization efficiency[3].

  • Sample Aliquot : Transfer 50 µL of biological sample (e.g., fermentation broth or plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Spike with 10 µL of Internal Standard (e.g., 1 mg/mL C-24 n-tetracosane) to validate extraction efficiency[2].

  • Extraction : Add 400 µL of cold methanol (-20 °C) to precipitate proteins and extract organic acids. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Desiccation : Transfer 200 µL of the supernatant to a glass GC vial insert. Evaporate to absolute dryness using a vacuum concentrator (SpeedVac) for 2–4 hours. Do not use excessive heat (>40 °C) to avoid thermal degradation of the target analytes[3].

Phase 2: Two-Step Derivatization Causality Focus: Pyridine is utilized not merely as a solvent, but as an acid scavenger and basic catalyst that drives both the methoxyamination and silylation reactions forward[1]. 5. Methoxyamination : Add 30 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried residue. 6. Incubation : Seal the vial and incubate at 37 °C for 90 minutes. This step locks the keto forms into stable oximes. 7. Silylation : Add 30 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst to increase the reactivity of BSTFA toward sterically hindered hydroxyl groups. 8. Incubation : Incubate at 70 °C for 30 minutes to complete the replacement of active hydrogens with TMS groups[1]. 9. Preparation for Injection : Allow the sample to cool to room temperature. It is now ready for GC-MS analysis.

GC-MS Analytical Conditions & Data Interpretation

Optimal separation of these derivatized isomers requires a medium-polarity or non-polar capillary column[1]. The following parameters are validated for 3-HP and 3-hydroxypropenoate analysis:

  • Column : HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)[4][5].

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min[5].

  • Injection : 1 µL injection volume, split mode (e.g., 10:1 to 50:1 depending on concentration), injector temperature at 250 °C[4][5].

  • Oven Program : Initial hold at 60 °C for 1 min, ramp at 10 °C/min to 325 °C, final hold for 5 min[4].

  • Ionization : Electron Impact (EI) at 70 eV. Ion source at 250 °C, transfer line at 290 °C[5].

Quantitative Data Summaries

Table 1: Derivatization Reagents and Mechanistic Functions

Reagent System Target Functional Group Mechanistic Function & Causality
Methoxyamine HCl Carbonyls (Aldehydes/Ketones) Forms oximes to lock keto-enol tautomerization, preventing multiple chromatographic peaks.
BSTFA + 1% TMCS Hydroxyls (-OH), Carboxyls (-COOH) Replaces active hydrogens with TMS groups, increasing volatility and thermal stability. TMCS acts as a catalyst.

| Anhydrous Pyridine | N/A (Reaction Environment) | Acts as a solvent, acid scavenger, and basic catalyst to drive the derivatization reactions to completion. |

Table 2: Characteristic Mass Fragments (EI, 70 eV) Note: Molecular ions (M+) of TMS-derivatized organic acids are generally small or absent. Identification relies heavily on characteristic fragment losses[2].

Metabolite Derivative Key Diagnostic Ions (m/z) Structural Significance
3-Hydroxypropanoate (di-TMS) 219, 147, 73 [M-15] (loss of methyl radical •CH3 from TMS), m/z 147 (TMS rearrangement), m/z 73 (TMS cation)[2].
3-Hydroxypropenoate (di-TMS) 217, 147, 73 [M-15] (loss of •CH3), m/z 147 (TMS rearrangement), m/z 73 (TMS cation).

| Malonate Semialdehyde (MeOX-TMS) | 190, 116, 73 | [M-15] , loss of methoxyamine fragment, m/z 73 (TMS cation). |

Troubleshooting & Quality Control

  • Poor Peak Shape / Tailing : Often indicates incomplete silylation or column degradation. Ensure absolute dryness during the lyophilization step[3] and verify that the BSTFA reagent is fresh and stored under anhydrous conditions.

  • Multiple Peaks for a Single Analyte : Indicates incomplete methoxyamination allowing tautomerization, or thermal degradation in the injection port[3]. Verify the methoxyamine incubation time and ensure the injector temperature does not exceed 250 °C.

References

  • Chace, D. H. (2001). Mass Spectrometry in the Clinical Laboratory. Chemical Reviews - ACS Publications.[Link]

  • Garcia, A., et al. (2021). Integration of Proteomics and Metabolomics Into the Design, Build, Test, Learn Cycle to Improve 3-Hydroxypropionic Acid Production in Aspergillus pseudoterreus. Frontiers in Bioengineering and Biotechnology. [Link]

  • van der Sluijs, R., et al. (2017). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. PMC. [Link]

  • Jeong, D., et al. (2025). Acetate metabolism during xylose fermentation enhances 3-hydroxypropionic acid production in engineered acid-tolerant Issatchenkia orientalis. bioRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Handling of 3-Hydroxypropenoate

Welcome to the Technical Support Center for the handling and analysis of 3-hydroxypropenoate (the enol tautomer of 3-oxopropanoate, also known as malonate semialdehyde). As a Senior Application Scientist, I frequently se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and analysis of 3-hydroxypropenoate (the enol tautomer of 3-oxopropanoate, also known as malonate semialdehyde). As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the inherent instability of this molecule.

This guide provides drug development professionals and analytical chemists with field-proven methodologies to prevent spontaneous degradation, ensuring the accuracy and reproducibility of your downstream assays.

Section 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the root chemical causality. 3-hydroxypropenoate exists in a rapid tautomeric equilibrium with its keto form, 3-oxopropanoic acid. Beta-keto acids are notoriously unstable because they undergo spontaneous decarboxylation via a1[1]. This process yields an enol intermediate (vinyl alcohol) that rapidly tautomerizes to acetaldehyde and carbon dioxide.

Crucially, this cyclic transition state requires the carboxylic acid to be protonated so it can hydrogen-bond with the beta-carbonyl oxygen. If the molecule is deprotonated into a carboxylate anion, the decarboxylation pathway is severely hindered due to the2[2]. Therefore, stabilizing the keto form via pH control inherently prevents the degradation of the 3-hydroxypropenoate enol form.

G A 3-Hydroxypropenoic Acid (Enol Form) B 3-Oxopropanoic Acid (Keto Form) A->B Tautomerization C Cyclic Transition State (H-Bonded) B->C Protonation (Low pH) F 3-Oxopropanoate Anion (Stable Salt) B->F Deprotonation (High pH) D Vinyl Alcohol + CO2 (Intermediate) C->D Decarboxylation (Spontaneous) E Acetaldehyde + CO2 (Degradation) D->E Tautomerization F->C Acidification

Mechanistic pathway of 3-hydroxypropenoate decarboxylation and pH-dependent stabilization.

Section 2: Troubleshooting & FAQs

Q1: My 3-hydroxypropenoate samples keep degrading into acetaldehyde during storage. How can I prevent this? A: Storage temperature and molecular state are critical. Aqueous solutions of the free acid will spontaneously decarboxylate even at room temperature. To prevent this, store the compound as a stable alkali metal salt (e.g., sodium 3-oxopropanoate) rather than the free acid. Furthermore, maintain strict cryogenic storage. Studies on beta-keto acids show that3[3], whereas samples at -20°C still experience substantial loss within weeks.

Q2: I need to analyze the compound via GC-MS, but I only see acetaldehyde peaks. What is going wrong? A: Gas Chromatography requires heating the sample to volatilize it. Heat provides the activation energy necessary to drive the cyclic transition state, causing immediate thermal decarboxylation in the injection port. To analyze this compound via GC-MS, you must disrupt the keto-enol system. We recommend a two-step derivatization: 3[3].

Q3: How does pH affect the stability of my reaction mixture? A: The stability of 3-hydroxypropenoate is heavily pH-dependent. The free acid decarboxylates exponentially faster than its conjugate base. Maintaining a neutral to slightly alkaline pH (pH 7.5–8.5) keeps the molecule in its deprotonated carboxylate form, preventing the formation of the hydrogen-bonded cyclic transition state.

Q4: Are there alternative forms of the molecule that are easier to handle? A: Yes. If your workflow allows for in situ generation, it is highly recommended to store the compound as a protected acetal, such as 4[4]. This precursor is bench-stable and can be readily hydrolyzed with dilute acid followed by immediate neutralization to yield the active compound just before use.

Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation and Cryo-Stabilization of Sodium 3-Oxopropanoate

Objective: To generate and isolate the stable carboxylate salt form of 3-hydroxypropenoate to prevent spontaneous decarboxylation during long-term storage.

  • Precursor Hydrolysis: Begin with 50 mmol of ethyl 3-oxopropionate diethyl acetal in a round-bottom flask.

  • Alkaline Cleavage: Add 100 mL of 1 M NaOH. Stir the mixture overnight at room temperature (20°C) to hydrolyze the ester and acetal protecting groups.

  • Extraction of Impurities: Extract the aqueous phase with 3 × 20 mL of methyl t-butyl ether (MTBE) to remove any unreacted precursor. Discard the organic layer.

  • Neutralization & Salt Formation: Carefully titrate the aqueous layer with 1 M HCl on an ice bath until the pH reaches exactly 8.0. Critical: Do not allow the pH to drop below 7.0, or rapid decarboxylation will commence.

  • Validation Check: Before proceeding, measure the solution with a calibrated pH meter. If the pH has dropped below 7.5, the stabilization has failed, and the sample must be discarded as decarboxylation has already initiated.

  • Lyophilization: Flash-freeze the neutralized aqueous solution in liquid nitrogen and lyophilize to obtain sodium 3-oxopropanoate as a stable white powder. Store in a desiccator at -80°C.

Protocol B: Two-Step Derivatization for GC-MS Analysis

Objective: To protect the reactive moieties of 3-hydroxypropenoate, preventing thermal decarboxylation during GC-MS injection.

  • Sample Drying: Transfer 100 µL of the aqueous sample (buffered to pH 8.0) to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 4°C.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract. Cap tightly, vortex for 30 seconds, and incubate at 60°C for 45 minutes to protect the carbonyl/enol group.

  • Silylation: Allow the vial to cool to room temperature. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Vortex for 30 seconds and incubate at 60°C for 30 minutes.

  • Validation Check: Run a blank injection of your derivatization reagents (MSTFA + Methoxyamine). If an acetaldehyde peak appears in the blank, your reagents are contaminated or degrading, invalidating the sample run.

Section 4: Quantitative Stability Data

Table 1: Effect of Storage Conditions on 3-Hydroxypropenoate / Beta-Keto Acid Stability

Storage ConditionpH LevelMolecular StateEstimated Half-LifeDegradation Risk
Room Temp (20°C)pH < 4.0Protonated Free Acid< 1 HourCritical (Spontaneous)
Room Temp (20°C)pH 8.0Carboxylate Anion~ 12-24 HoursModerate
-20°C (Aqueous)pH 8.0Carboxylate Anion~ 7-14 DaysHigh (Long-term)
-80°C (Lyophilized)N/A (Solid)Sodium Salt> 12 MonthsNegligible
GC Injector (250°C)N/A (Gas)Unprotected AcidMillisecondsComplete (Thermal)
GC Injector (250°C)N/A (Gas)TMS/MOX DerivativeStableNone
Section 5: References
  • Title: 3 Source: benchchem.com

  • Title: 4 Source: wikipedia.org

  • Title: 1 Source: masterorganicchemistry.com

  • Title: 2 Source: acs.org

Sources

Optimization

Technical Support Center: 3-Hydroxypropenoate Enzymatic Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of buff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of buffer optimization for 3-hydroxypropenoate (also known by its tautomeric name, malonate semialdehyde) enzymatic assays.

Working with enzymes like Malonate Semialdehyde Dehydrogenase (MSDH) and Malonyl-CoA Reductase (MCR) requires precise control over your microenvironment. The guides and protocols below are engineered not just to give you a recipe, but to explain the causality behind each kinetic behavior so you can build robust, self-validating experimental systems.

Workflow Diagram: Buffer Optimization Strategy

G A Base Buffer Selection (HEPES/Phosphate) B pH Titration (Target: 7.5 - 8.2) A->B C Thiol Protection (1-2 mM DTT) B->C D Cofactor Saturation (NAD+/NADPH) C->D E Kinetic Validation (Vmax / Km) D->E

Logical workflow for optimizing 3-hydroxypropenoate enzymatic assay buffers.

Frequently Asked Questions (FAQs)

Core Buffer Selection & pH Dynamics

Q: Why does my MSDH assay exhibit a pronounced lag phase, and how does the buffer pH influence this? A: The kinetic lag phase frequently observed in Malonate Semialdehyde Dehydrogenase (MSDH) assays is not an artifact; it is caused by the apoenzyme undergoing a slow "structural imprinting" process upon binding to its cofactor, NAD+ 1.

When optimizing your buffer, pH plays a critical mechanistic role in the ionization state of the active site cysteine (e.g., Cys302 in Bacillus subtilis MSDH). The apparent pKa​ of this catalytic thiol is approximately 7.9. If your buffer pH is too low (e.g., pH < 7.0), the thiol remains protonated, and the nucleophilic attack on 3-hydroxypropenoate is severely hindered.

Causality & Solution: We recommend using a 50 mM Potassium Phosphate or HEPES buffer adjusted to pH 8.0–8.2 2. This ensures the active site cysteine is predominantly in the highly reactive thiolate anion form, maximizing the steady-state rate ( Vmax​ ). Furthermore, pre-incubating the enzyme with 2 mM NAD+ for 20 minutes prior to initiating the reaction will pre-form the holoenzyme complex, completely abolishing the lag phase.

Reducing Agents & Thiol Protection

Q: My enzyme activity drops rapidly during the assay. What causes this instability, and how can I prevent it? A: 3-Hydroxypropenoate metabolizing enzymes rely on highly reactive active-site cysteines that are extremely susceptible to oxidative inactivation. Furthermore, trace heavy metals present in standard buffer salts can catalyze the auto-oxidation of these critical thiols.

Causality & Solution: To create a stable, self-validating system, your assay buffer must include a reducing agent and a chelator. Supplement your buffer with 1–2 mM Dithiothreitol (DTT) and 0.1 mM EDTA 3. DTT maintains the catalytic cysteines in their reduced state, while EDTA sequesters divalent cations. Note: If you are coupling the assay to a downstream enzyme that requires magnesium (e.g., CoA synthetases requiring 20 mM MgCl2​ ), substitute EDTA with a highly specific heavy-metal chelator or carefully titrate your metal concentrations 4.

Troubleshooting Guide: Resolving Background Noise

Q: I am observing high background absorbance at 340 nm before adding 3-hydroxypropenoate. How do I fix this? A: High background at 340 nm is almost always due to the auto-reduction of NAD+ or the presence of contaminating dehydrogenases in crude extracts.

Causality & Solution:

  • Cofactor degradation: NAD(P)H is highly unstable at acidic pH, while NAD(P)+ degrades at highly alkaline pH. Ensure your buffer is strictly maintained between pH 7.5 and 8.2. Prepare cofactors fresh daily in a neutral buffer (e.g., 10 mM Tris-HCl, pH 8.0) 3.

  • Endogenous Side Reactions: If using crude lysates, endogenous enzymes may reduce NAD+ using cellular metabolites. Always run a "minus substrate" blank to establish and subtract this baseline rate.

Quantitative Data: Buffer Component Optimization

To facilitate easy comparison and standardization across your lab, the following table summarizes the optimal buffer components for 3-hydroxypropenoate assays (specifically optimized for MSDH and MCR activities).

ComponentOptimal ConcentrationFunction / CausalityAcceptable Range
Potassium Phosphate 50 mMProvides robust buffering capacity near pH 8.0 without inhibiting enzyme activity.20 - 100 mM
pH 8.2Maintains active-site Cys in the reactive thiolate form ( pKa​ ~7.9).7.5 - 8.5
NAD+ / NADPH 2 mMSaturates the enzyme to prevent cofactor-limited kinetics; induces structural imprinting.0.5 - 3 mM
DTT 1 mMPrevents oxidative inactivation of the catalytic cysteine residues.0.5 - 5 mM
EDTA 0.1 mMChelates trace heavy metals that catalyze thiol oxidation.0.1 - 0.5 mM
Coenzyme A (CoA) 500 µMRequired acyl acceptor for MSDH to form Acetyl-CoA/Propionyl-CoA.100 - 500 µM

Step-by-Step Methodology: Standardized MSDH Assay Protocol

This protocol is engineered as a self-validating system. By executing the pre-incubation step, you validate that any observed lag is due to cofactor binding rather than enzyme degradation or buffer incompatibility.

Reagents Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 8.2.

  • Cofactor Mix: 20 mM NAD+ and 5 mM CoA dissolved in Assay Buffer.

  • Substrate: 10 mM 3-hydroxypropenoate (generated in situ or prepared fresh), adjusted to pH 8.0.

Execution Steps:

  • Equilibration: Pipette 850 µL of Assay Buffer into a 1 mL quartz cuvette (1 cm path length) and equilibrate to 30°C in a thermostated spectrophotometer 1.

  • Thiol/Cofactor Addition: Add 100 µL of Cofactor Mix (Final concentrations: 2 mM NAD+, 500 µM CoA) and 10 µL of 100 mM DTT (Final: 1 mM).

  • Enzyme Pre-incubation (Critical Step): Add 0.125 µM of purified MSDH apoenzyme. Incubate the mixture in the cuvette for 20 minutes at 30°C.

    • Scientific Insight: This step allows NAD+ to bind and elicit the necessary structural imprinting, completely bypassing the kinetic lag phase 1.

  • Initiation: Add 50 µL of 10 mM 3-hydroxypropenoate (Final: 500 µM) to initiate the reaction.

  • Measurement: Monitor the continuous formation of NADH by measuring the increase in absorbance at 340 nm ( ϵ=6.22 mM−1cm−1 ) for 3 to 5 minutes 2.

  • Validation: Calculate the steady-state rate ( Vmax​ ) from the linear portion of the curve. A strictly linear progression curve validates successful pre-incubation and optimal buffer pH.

Workflow Diagram: Enzymatic Reaction Pathway

Pathway A Malonyl-CoA B MCR Enzyme (NADPH dependent) A->B C 3-Hydroxypropenoate (Malonate Semialdehyde) B->C D MSDH Enzyme (NAD+ / CoA dependent) C->D F 3-HP Dehydrogenase (NADH dependent) C->F E Acetyl-CoA + CO2 D->E G 3-Hydroxypropionate (3-HP) F->G

Enzymatic pathways involving 3-hydroxypropenoate (malonate semialdehyde).

References

  • Mechanistic characterization of the MSDH (methylmalonate semialdehyde dehydrogenase) from Bacillus subtilis Source: Biochemical Journal | Portland Press URL:[Link]

  • Enzymes and methods for production of malonic acid and derivatives thereof (US20230295671A1)
  • Mammalian Methylmalonate-Semialdehyde Dehydrogenase Source: National Institutes of Health (PMC) URL:[Link]

  • 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales Source: ASM Journals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Derivatization Agents for 3-Hydroxypropenoate Volatility in GC-MS Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with short-chain, highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with short-chain, highly polar metabolites. 3-Hydroxypropenoate—the enol tautomer of malonic semialdehyde (3-oxopropanoate)—presents a unique challenge in gas chromatography-mass spectrometry (GC-MS). Due to its high polarity, low vapor pressure, and the presence of active hydrogen atoms, direct GC injection leads to severe peak tailing, thermal degradation, and poor detector response. Furthermore, its rapid tautomerization between the keto and enol forms splits the analytical signal, complicating accurate quantification. To achieve robust volatility and thermal stability, chemical derivatization is not just recommended—it is mandatory.

This guide provides an objective benchmarking of the leading derivatization agents used to stabilize and volatilize 3-hydroxypropenoate, supported by mechanistic insights and a self-validating experimental protocol.

Mechanistic Challenges: Tautomerization and Silylation

3-Hydroxypropenoate contains both a carboxyl group (-COOH) and an enolic hydroxyl group (-OH). In solution, it exists in a dynamic equilibrium with its keto form,[1].

If we apply a direct silylating agent like [2], the reagent will indiscriminately attack the active hydrogens on both tautomers. This results in a mixture of di-TMS derivatives (the enol-ether/ester and the keto/ester), diluting the signal across multiple chromatographic peaks and reducing the signal-to-noise ratio.

To circumvent this, a [3] approach is the gold standard. Methoxyamine hydrochloride first reacts with the aldehyde group of the keto tautomer, locking it as a stable oxime. This shifts the equilibrium entirely away from the 3-hydroxypropenoate enol form. Subsequently, MSTFA or BSTFA silylates the remaining carboxyl group, yielding a single, quantifiable peak.

G Keto 3-Oxopropanoate (Keto Form) Enol 3-Hydroxypropenoate (Enol Form) Keto->Enol Tautomerization MOX Methoxyamine (MOX) Reaction Keto->MOX Aldehyde targeting TMS MSTFA/BSTFA Silylation Enol->TMS Direct Silylation Oxime MOX-TMS Derivative (Stable Oxime-Ester) MOX->Oxime +TMS (Carboxyl) DiTMS Di-TMS Derivative (Mixed Peaks) TMS->DiTMS Enol-ether & Ester

Caption: Tautomerization of 3-hydroxypropenoate and targeted derivatization pathways.

Comparative Analysis of Derivatization Agents

When selecting a derivatization agent for 3-hydroxypropenoate, the choice dictates the reaction kinetics, the stability of the derivative, and the fragmentation pattern in the mass spectrometer.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): MSTFA is highly volatile, making it [2] like 3-hydroxypropenoate because its byproduct elutes early and does not obscure the analyte peak. However, without prior methoximation, it yields mixed tautomeric derivatives.

  • BSTFA + 1% TMCS: BSTFA is a powerful silylator, and the addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to[4].

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent replaces the active hydrogen with a tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are [5] compared to standard TMS derivatives. Furthermore, they yield a highly abundant [M-57]+ fragment during electron ionization (EI), which is exceptional for Selected Ion Monitoring (SIM) quantitation.

Table 1: Comparative Performance of Derivatization Agents
Derivatization AgentDerivatization StrategyVolatility EnhancementTautomer ControlDerivative StabilityIdeal MS Mode
MSTFA Direct SilylationHigh (Early elution)Poor (Yields mixed peaks)Low (Moisture sensitive)Full Scan / SIM
MOX + MSTFA Two-Step (Oxime + TMS)HighExcellent (Single locked peak)ModerateSIM
MTBSTFA Direct Steric SilylationModerate (Bulkier group)Poor (Unless MOX is used)Very High (Hydrolysis resistant)SIM (Strong [M-57]+)

Self-Validating Experimental Protocol: MOX-TMS Derivatization

To ensure scientific integrity and reproducibility, the following protocol employs the MOX-MSTFA strategy. This system is self-validating: the complete disappearance of the enol-TMS peak and the exclusive emergence of a single oxime-TMS peak confirms successful tautomer locking and derivatization.

Causality in Methodology:
  • Lyophilization: Silylation reagents are violently reactive with water. Even trace moisture will hydrolyze MSTFA into hexamethyldisiloxane, quenching the reaction and leaving the analyte under-derivatized. [3].

  • Pyridine Solvent: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl generated during the methoximation step, driving the reaction forward to completion.

Step-by-Step Workflow:
  • Sample Preparation: Aliquot the biological sample or standard containing 3-hydroxypropenoate into a 2 mL glass GC vial.

  • Desiccation: Lyophilize (freeze-dry) the sample completely. Validation check: The residue must be a completely dry pellet with no visible condensation.

  • Methoximation (MOX): Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL dissolved in anhydrous pyridine) to the dried pellet[3].

  • First Incubation: Cap the vial tightly and[3]. This forces the conversion of the aldehyde/keto group to an oxime.

  • Silylation (TMS): Allow the vial to cool to room temperature (to prevent reagent flash-boiling), then[3].

  • Second Incubation: [3] to complete the silylation of the carboxyl group.

  • Analysis: Transfer the derivatized sample to a GC-MS micro-insert and inject 1 µL in splitless mode.

Workflow Step1 Sample Lyophilization (Remove H2O) Step2 Methoximation (MOX) 20 mg/mL in Pyridine Step1->Step2 Step3 Incubation 60°C for 90 min Step2->Step3 Step4 Silylation (MSTFA + 1% TMCS) Add 80 µL Step3->Step4 Step5 Incubation 37°C for 30 min Step4->Step5 Step6 GC-MS Injection (SIM Mode) Step5->Step6

Caption: Two-step MOX-TMS derivatization workflow for 3-hydroxypropenoate analysis.

Conclusion

For the robust GC-MS analysis of 3-hydroxypropenoate, direct silylation is insufficient due to the analyte's keto-enol tautomerism. The benchmarking data clearly indicates that a two-step MOX-MSTFA protocol provides the optimal balance of tautomer control, volatility enhancement, and chromatographic resolution. For researchers requiring extended sample shelf-life post-derivatization, substituting MSTFA with MTBSTFA (following methoximation) offers superior hydrolytic stability and highly specific mass spectral fragmentation.

References

  • Title: Information on EC 4.2.1.27 - acetylenecarboxylate hydratase Source: BRENDA Enzyme Database URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Causality: Why Standard Disposal Fails

Operational Command Guide: Safe Handling and Disposal of 3-Hydroxypropenoate As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who encounter unexpected safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Command Guide: Safe Handling and Disposal of 3-Hydroxypropenoate

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who encounter unexpected safety hurdles during scale-up. One of the most misunderstood reactive intermediates is 3-Hydroxypropenoate (and its derivatives, such as 3-ethoxyacrylic acid).

To build deep trust and ensure your laboratory operates at the highest safety standards, this guide moves beyond generic Safety Data Sheet (SDS) advice. Here, we dissect the chemical causality behind 3-hydroxypropenoate's reactivity and provide a field-proven, self-validating protocol for its safe quenching and disposal.

3-Hydroxypropenoate is the conjugate base of 3-hydroxyacrylic acid. In solution, it exists in a highly dynamic tautomeric equilibrium with its keto form, 3-oxopropanoate (also known as malonic semialdehyde) [1][2].

Treating this compound as standard organic waste is a critical operational error due to two mechanistic hazards:

  • Acid-Catalyzed Toxic Gas Evolution: If disposed of in a highly acidic waste stream (pH < 2), the keto form undergoes rapid dehydration and cleavage, releasing toxic carbon monoxide (CO) and formic acid [3][5].

  • Base-Catalyzed Polymerization: The molecule features an α,β -unsaturated system, making it a potent Michael acceptor. If dumped into a highly basic waste stream (pH > 10), it undergoes rapid, exothermic nucleophilic attack and polymerization, potentially leading to container rupture [4].

To safely dispose of this compound, you must arrest this reactivity by locking the molecule into a stable, neutralized salt form before it ever reaches the waste carboy.

Mechanistic Degradation & Polymerization Pathways

The following diagram maps the pH-dependent hazards associated with 3-hydroxypropenoate, illustrating exactly why strict pH control is the cornerstone of our disposal protocol.

Reactivity Enol 3-Hydroxypropenoate (Enol Form) Keto 3-Oxopropanoate (Keto Form / Malonic Semialdehyde) Enol->Keto Tautomerization Base Strong Base Exposure (pH > 10) Enol->Base Base Catalysis Safe Neutralized Salt (pH 6.5 - 7.5, Safe) Enol->Safe Controlled Buffer Neutralization Acid Strong Acid Exposure (pH < 2) Keto->Acid Acid Catalysis Keto->Safe Controlled Buffer Neutralization Degradation Formic Acid + CO + H2O (Toxic Gas Hazard) Acid->Degradation Dehydration/Cleavage Polymer Exothermic Polymerization (Rupture Hazard) Base->Polymer Michael Addition

Fig 1. Tautomerization and pH-dependent degradation pathways of 3-hydroxypropenoate.

Standard Operating Procedure (SOP): Quenching & Disposal

This protocol is designed as a self-validating system; you cannot proceed to the next step without analytical confirmation (pH testing), ensuring zero risk of runaway reactions in your waste streams.

Objective: Safely neutralize reactive 3-hydroxypropenoate intermediates prior to waste segregation. Required Materials: Ice-water bath, 1M Sodium Bicarbonate ( NaHCO3​ ) solution, pH indicator strips, separatory funnel, vented waste caps.

Step-by-Step Methodology:

  • Thermal Regulation: Transfer the reaction vessel containing the 3-hydroxypropenoate mixture to an ice-water bath. Ensure the internal temperature drops below 10°C.

    • Causality: Lowering the temperature suppresses the kinetic energy required for exothermic polymerization during the quenching phase.

  • Buffer Addition: Slowly add 1M NaHCO3​ dropwise while maintaining vigorous stirring. Monitor closely for effervescence ( CO2​ gas evolution).

    • Causality: A mild buffer neutralizes residual acids without overshooting into the highly basic conditions (pH > 10) that trigger rapid Michael addition.

  • Analytical Verification: Test the aqueous layer using pH strips. Continue adding NaHCO3​ until the pH stabilizes strictly between 6.5 and 7.5 .

    • Causality: This neutral pH locks the compound into a stable, unreactive salt form, preventing both acid-catalyzed gas evolution and base-catalyzed polymerization [5].

  • Phase Separation: If the reaction involved organic solvents (e.g., ethyl acetate), transfer the mixture to a separatory funnel and allow the phases to separate completely.

  • Waste Segregation: Drain the aqueous and organic layers into their respective, properly labeled waste containers (see Table 2).

  • Storage & Venting: Store the waste in containers fitted with vented caps in a cool, well-ventilated accumulation area. Never store this waste near strong oxidizers.

Disposal Workflow Logistics

DisposalWorkflow Start Reaction Mixture containing 3-Hydroxypropenoate Quench Quench with 1M NaHCO3 (Ice Bath, < 10°C) Start->Quench Test Test pH (Target: 6.5 - 7.5) Quench->Test Test->Quench pH out of range Separate Phase Separation (if organics present) Test->Separate pH Neutralized AqWaste Aqueous Waste Stream (Non-halogenated) Separate->AqWaste Aqueous Layer OrgWaste Organic Waste Stream (Solvent dependent) Separate->OrgWaste Organic Layer Incineration High-Temperature Incineration (Licensed Contractor) AqWaste->Incineration OrgWaste->Incineration

Fig 2. Step-by-step quenching and waste segregation workflow for 3-hydroxypropenoate.

Quantitative Data & Waste Segregation Guidelines

To facilitate rapid decision-making in the lab, summarize your operational parameters using the tables below.

Table 1: Physicochemical & Hazard Data

ParameterValue / DescriptionOperational Implication
Molecular Weight 88.06 g/mol Used for calculating stoichiometric quenching equivalents.
Tautomeric Forms Enol / Keto (Aldehyde)Requires handling as both an acid and a reactive aldehyde.
Safe pH Range 6.5 – 7.5Must be strictly maintained prior to waste disposal.
Primary Hazard Exothermic PolymerizationKeep away from heat sources and strong bases.

Table 2: Waste Stream Classifications

Waste LayerContentsSegregation CategoryFinal Disposal Method
Aqueous Layer Neutralized 3-hydroxypropenoate sodium salts, water, NaHCO3​ Non-Halogenated Aqueous WasteHigh-temperature industrial incineration by licensed EH&S contractor.
Organic Layer Residual unreacted esters (e.g., 3-ethoxyacrylic acid), extraction solventHalogenated or Non-Halogenated Organic Waste (Depends on solvent)High-temperature industrial incineration.

References

  • PubChem. "3-Hydroxypropenoate | C3H4O3 | CID 449065". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "3-Oxopropanoic acid | C3H4O3 | CID 868". National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "3-Oxopropanoic acid". Wikimedia Foundation. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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